4-(Dimethylamino)phenyl thiocyanate
Description
The exact mass of the compound Thiocyanic acid, 4-(dimethylamino)phenyl ester is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.2 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24211. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(dimethylamino)phenyl] thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c1-11(2)8-3-5-9(6-4-8)12-7-10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCIEZDFRJREQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042252 | |
| Record name | 4-(Dimethylamino)phenylthiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7152-80-9 | |
| Record name | 4-(Dimethylamino)phenyl thiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7152-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Dimethylaminophenyl thiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007152809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Defoliant 2929 RP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Dimethylamino)phenylthiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {[4-(dimethylamino)phenyl]sulfanyl}formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-DIMETHYLAMINOPHENYL THIOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JIU79N2HFW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Dimethylamino)phenyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Dimethylamino)phenyl thiocyanate, a versatile aromatic thiocyanate. The document details a robust and high-yielding synthetic protocol via electrophilic thiocyanation, delves into the mechanistic underpinnings of this transformation, and presents a thorough characterization of the target compound through spectroscopic and physical methods. This guide is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling them to confidently prepare and validate this valuable chemical entity for a range of potential applications.
Introduction: The Significance of Aryl Thiocyanates
Aryl thiocyanates are a class of organosulfur compounds characterized by an aromatic ring bearing a thiocyanate (-SCN) functional group. These moieties are not merely synthetic curiosities; they are pivotal building blocks in the synthesis of a diverse array of bioactive molecules and functional materials.[1][2] The thiocyanate group is a versatile precursor that can be readily transformed into other sulfur-containing functionalities, such as thiophenols, thioethers, and sulfur-containing heterocycles.[1] This chemical tractability makes aryl thiocyanates valuable intermediates in drug discovery and development, as the introduction of sulfur-containing groups can significantly modulate the pharmacological properties of a lead compound.
Among this class of compounds, this compound is of particular interest due to the presence of the strongly electron-donating dimethylamino group. This substituent activates the aromatic ring, facilitating its synthesis and potentially imbuing the molecule and its derivatives with unique electronic and biological properties.
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is most effectively and selectively achieved through the electrophilic thiocyanation of N,N-dimethylaniline. The method of choice, validated for its high yield and regioselectivity, employs N-thiocyanatosuccinimide (NTS) as the electrophilic thiocyanating agent.
Causality of Experimental Choices
The selection of N,N-dimethylaniline as the starting material is predicated on the activating nature of the dimethylamino group, which directs electrophilic substitution to the para position. NTS is chosen as the thiocyanating reagent due to its ease of handling and its ability to generate the electrophilic "SCN+" equivalent under mild conditions. The choice of a suitable aprotic solvent, such as acetonitrile or dichloromethane, is crucial to ensure the solubility of the reactants and to facilitate the reaction without participating in it.
Reaction Mechanism
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The NTS, being a source of an electrophilic sulfur atom, is attacked by the electron-rich aromatic ring of N,N-dimethylaniline, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate by a weak base (such as the succinimide anion) restores the aromaticity of the ring and yields the desired this compound.
Experimental Protocol: Electrophilic Thiocyanation
Materials:
-
N,N-Dimethylaniline
-
N-Thiocyanatosuccinimide (NTS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (for workup)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N-dimethylaniline (1.0 equivalent) in anhydrous acetonitrile.
-
Addition of NTS: To the stirred solution, add N-thiocyanatosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: Upon completion, remove the acetonitrile under reduced pressure. Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Appearance | Yellow needle-like crystals | [3] |
| Molecular Formula | C₉H₁₀N₂S | [4][5] |
| Molecular Weight | 178.25 g/mol | [4][5] |
| Melting Point | 73-74 °C | [4] |
| Solubility | Soluble in ethanol and ether | [3] |
Spectroscopic Data
Mass spectrometry confirms the molecular weight of the compound. The electron ionization mass spectrum of this compound typically shows a molecular ion peak (M⁺) at m/z = 178, corresponding to the molecular formula C₉H₁₀N₂S.[1][6]
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands as detailed in Table 2.
| Wavenumber (cm⁻¹) | Assignment |
| ~2150 | Strong, sharp C≡N stretch of the thiocyanate group |
| ~1600-1450 | C=C stretching vibrations of the aromatic ring |
| ~1350 | C-N stretching of the dimethylamino group |
| ~820 | C-H out-of-plane bending for a para-disubstituted aromatic ring |
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., CDCl₃) is predicted to show the following signals:
-
~3.0 ppm (singlet, 6H): This signal corresponds to the six equivalent protons of the two methyl groups of the dimethylamino moiety.
-
~6.7-6.8 ppm (doublet, 2H): These are the aromatic protons ortho to the dimethylamino group.
-
~7.4-7.5 ppm (doublet, 2H): These are the aromatic protons ortho to the thiocyanate group.
¹³C NMR: The carbon-13 NMR spectrum is expected to display the following key resonances:
-
~40 ppm: Signal for the methyl carbons of the dimethylamino group.
-
~110-115 ppm: Aromatic carbons ortho to the dimethylamino group and the carbon of the thiocyanate group.
-
~130-135 ppm: Aromatic carbons ortho to the thiocyanate group.
-
~150-155 ppm: Aromatic carbon attached to the dimethylamino group.
-
Aromatic carbon attached to the thiocyanate group.
Potential Applications
While the specific applications of this compound are an active area of research, its structural features suggest potential utility in several domains:
-
Synthetic Intermediate: As a versatile building block, it can be used to synthesize a variety of sulfur-containing compounds with potential biological activities.[1][2] Organic thiocyanates are known precursors to compounds with antimicrobial and anticancer properties.[2]
-
Medicinal Chemistry: The dimethylamino group can enhance solubility and receptor binding, making this compound an interesting scaffold for the development of new therapeutic agents.
-
Dye and Materials Science: The chromophoric nature of the dimethylaminophenyl group suggests potential applications in the synthesis of dyes and functional materials with specific optical or electronic properties.
Conclusion
This technical guide has outlined a reliable and well-characterized method for the synthesis of this compound. The provided experimental protocol, coupled with a detailed explanation of the underlying chemical principles and comprehensive characterization data, equips researchers with the necessary information to produce and validate this compound. The versatility of the thiocyanate functional group, combined with the electronic properties imparted by the dimethylamino substituent, positions this compound as a valuable tool for further exploration in synthetic chemistry, drug discovery, and materials science.
Experimental Workflow Diagram
Caption: A schematic representation of the synthesis and purification workflow for this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 4-((4-isothiocyanatophenyl)azo)-n,n-dimethylaniline (C15H14N4S) [pubchemlite.lcsb.uni.lu]
- 4. echemi.com [echemi.com]
- 5. This compound [oakwoodchemical.com]
- 6. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 4-(Dimethylamino)phenyl thiocyanate
Abstract: This document provides a comprehensive technical overview of the physicochemical properties, spectroscopic characteristics, reactivity, and handling of 4-(Dimethylamino)phenyl thiocyanate (CAS No. 7152-80-9). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes empirical data with theoretical principles to offer practical insights into the characterization and application of this important chemical intermediate. A critical distinction is drawn between this compound and its isomer, 4-(dimethylamino)phenyl isothiocyanate, to prevent common procedural errors in synthesis and analysis.
Chemical Identity and Molecular Structure
This compound is an aromatic organic compound featuring a dimethylamino group and a thiocyanate functional group attached in a para orientation to a benzene ring.[1] Understanding its structure is fundamental to interpreting its chemical behavior and spectroscopic data.
-
Chemical Name: this compound[2]
-
Synonyms: p-(Dimethylamino)phenyl thiocyanate, 4-Thiocyanato-N,N-dimethylaniline, Thiocyanic acid, 4-(dimethylamino)phenyl ester[1][2]
The key structural features are the sulfur-linked thiocyanate group (-S-C≡N) and the tertiary amine attached to the phenyl ring. The dimethylamino group is a strong electron-donating group, which significantly influences the electron density of the aromatic system and the reactivity of the molecule. It is crucial to distinguish this compound from its isomer, 4-(dimethylamino)phenyl isothiocyanate (CAS No. 2131-64-8), where the organic moiety is attached to the nitrogen atom (-N=C=S).[6][7] This structural difference leads to distinct chemical and spectral properties.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The compound typically appears as yellow, needle-like crystals or a white crystalline solid.[3][4][5] Its physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7152-80-9 | [2][3][4] |
| Molecular Formula | C₉H₁₀N₂S | [2][3][4] |
| Molecular Weight | 178.253 g/mol | [2][8] |
| Appearance | Yellow needle-like crystals | [4][5] |
| Melting Point | 71-74 °C | [2][3][4] |
| Boiling Point | 303.6 °C at 760 mmHg | [2][3] |
| Density | 1.16 g/cm³ | [2][3] |
| Water Solubility | 4.2 µg/mL | [1][2] |
| Solubility | Soluble in ethanol and ether | [4][5] |
| Flash Point | 137.4 °C | [2] |
| Refractive Index | 1.599 | [2][3] |
The low water solubility is expected for a molecule of this size with a large nonpolar aromatic core.[1][2] However, it exhibits good solubility in common organic solvents like ethanol and ether, which is typical for such compounds and facilitates its use in organic synthesis.[4][5]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key is to differentiate its spectral signature from its isothiocyanate isomer.
Infrared (IR) Spectroscopy
The most telling feature in the IR spectrum of an organic thiocyanate is the stretching vibration of the carbon-nitrogen triple bond (νC≡N).
-
Expected Absorption: A sharp, strong absorption band is expected in the range of 2140-2175 cm⁻¹ . This peak is characteristic of the S-C≡N functional group.[7]
-
Causality: The defined triple bond results in a sharp, well-defined peak. This contrasts sharply with the corresponding isothiocyanate (-N=C=S) isomer, which displays a very broad and intense absorption band around 2000-2200 cm⁻¹ due to the asymmetric stretch of the cumulated double bonds.[9] Other expected signals include aromatic C-H stretches above 3000 cm⁻¹ and C=C ring stretches around 1600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
~3.0 ppm (singlet, 6H): The six equivalent protons of the two methyl groups on the nitrogen atom would appear as a sharp singlet.
-
~6.7-7.4 ppm (multiplet, 4H): The four aromatic protons will present as a complex AA'BB' system due to the para-substitution. Protons ortho to the electron-donating -N(CH₃)₂ group are expected to be upfield (lower ppm) compared to the protons ortho to the more electron-withdrawing -SCN group.
-
-
¹³C NMR:
-
~40 ppm: Signal corresponding to the two equivalent methyl carbons.
-
~110-115 ppm: Carbon attached to the thiocyanate group (-SCN).
-
~112-155 ppm: Four distinct signals for the aromatic carbons are expected. The carbon attached to the nitrogen atom will be the most downfield (highest ppm) due to the strong deshielding effect.
-
The nitrile carbon (C≡N) signal is typically weak and appears around 110-120 ppm.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 178, corresponding to the exact mass of the molecule.[1][8]
-
Fragmentation: Key fragmentation pathways would likely involve the loss of the thiocyanate group or cleavage within the dimethylamino moiety, leading to characteristic daughter ions.
Reactivity and Stability
-
Stability: The compound is stable under standard ambient and recommended storage conditions (cool, dry place).[10] It is incompatible with strong oxidizing agents and strong acids.[10] Exposure to heat and moisture should be avoided.[11]
-
Isomerization: A critical reaction for aryl thiocyanates is the potential for thermal or catalytically induced isomerization to the more thermodynamically stable isothiocyanate isomer.[7] This rearrangement is an important consideration during synthesis and purification, as elevated temperatures or the presence of nucleophilic catalysts can promote the conversion.
Caption: Isomerization of thiocyanate to its isothiocyanate isomer.
Experimental Protocols
The following protocols provide standardized methods for the analysis and verification of this compound.
Protocol 5.1: Purity Assessment by Reverse-Phase HPLC
This protocol establishes a self-validating system for determining the purity of a sample and detecting the presence of isomers or impurities.
Rationale: Reverse-phase HPLC separates compounds based on their hydrophobicity. The polarity difference between the thiocyanate and any potential isothiocyanate isomer or other impurities allows for their effective separation and quantification.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.
-
Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase: Prepare an isocratic mobile phase of 60:40 (v/v) acetonitrile:water.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Caption: Workflow for HPLC purity assessment.
Safety and Handling
This compound presents several hazards that require careful handling.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction).[1]
-
Toxicity: It is considered moderately toxic by skin contact and poisonous by ingestion and other routes.[3] Upon heating to decomposition, it can emit highly toxic fumes containing nitrogen oxides (NOx), cyanide (CN⁻), and sulfur oxides (SOx).[3]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[10][11]
-
Handling: Avoid creating dust.[10] Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[10]
Conclusion
This compound is a well-defined chemical compound with distinct physicochemical and spectroscopic properties. Its utility as a synthetic intermediate is significant, but its handling and application require a thorough understanding of its reactivity, particularly its potential to isomerize. The analytical methods outlined in this guide provide a robust framework for its characterization, ensuring its proper identification and quality assessment in a research or drug development setting. Accurate differentiation from its isothiocyanate isomer through spectroscopic techniques like IR is paramount for successful and reproducible scientific outcomes.
References
- 1. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 7152-80-9 [chemicalbook.com]
- 5. This compound CAS#: 7152-80-9 [m.chemicalbook.com]
- 6. 4-(DIMETHYLAMINO)PHENYL ISOTHIOCYANATE synthesis - chemicalbook [chemicalbook.com]
- 7. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 8. spectrabase.com [spectrabase.com]
- 9. chemicalpapers.com [chemicalpapers.com]
- 10. peptide.com [peptide.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Unraveling the Enigma: A Technical Guide to the Biological Mechanism of 4-(Dimethylamino)phenyl thiocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-(Dimethylamino)phenyl thiocyanate is an aromatic organic compound featuring a thiocyanate (-SCN) functional group. While its direct biological mechanism of action has not been extensively elucidated in scientific literature, its chemical properties and the well-documented activities of its isomeric form, 4-(Dimethylamino)phenyl isothiocyanate, provide a strong foundation for a proposed mechanism. This technical guide synthesizes the available chemical and biological data to present a comprehensive overview of the putative mechanism of action of this compound. We will explore its chemical reactivity, the pivotal role of its isomerization to the corresponding isothiocyanate, and the subsequent engagement with key cellular pathways. This document serves as a foundational resource for researchers investigating the therapeutic potential of this and related compounds.
Introduction: The Thiocyanate Moiety in a Biological Context
Organic thiocyanates (R-S-C≡N) are a class of compounds recognized for their utility as synthetic intermediates in medicinal chemistry.[1] The thiocyanate group's unique electronic and structural characteristics allow for its conversion into various other sulfur-containing functionalities, making it a valuable building block in the synthesis of bioactive molecules.[2] Derivatives containing the thiocyanate unit have been associated with a range of biological activities, including antibacterial, anti-parasitic, and anti-cancer properties.[3][4]
This compound, the subject of this guide, is an aryl thiocyanate. Its biological significance is intrinsically linked to its chemical reactivity, particularly its propensity to isomerize into the more biologically characterized 4-(Dimethylamino)phenyl isothiocyanate.
The Chemical Gateway: Isomerization to Isothiocyanate
A critical aspect of the chemistry of organic thiocyanates is their ability to isomerize to their isothiocyanate (-N=C=S) counterparts.[1] This transformation is not merely a structural rearrangement but a profound shift in chemical reactivity and, consequently, biological activity.
-
Mechanism of Isomerization: The isomerization of thiocyanates to isothiocyanates can proceed through several pathways, including ionization and nucleophilic attack. For allylic thiocyanates, an intramolecular cyclic mechanism is also possible.[5] In the context of aryl thiocyanates, this isomerization is a key consideration for their biological evaluation.
The proposed bioactivation pathway for this compound is initiated by its conversion to 4-(Dimethylamino)phenyl isothiocyanate. This isomerization can occur spontaneously or be catalyzed by cellular factors.
Figure 1: Proposed initial bioactivation step of this compound via isomerization.
The Active Agent: Mechanism of Action of 4-(Dimethylamino)phenyl Isothiocyanate
The vast majority of the biological activity attributed to compounds of this structural class stems from the isothiocyanate moiety. Isothiocyanates are well-established chemopreventive agents that exert their effects through multiple interconnected signaling pathways.[6][7]
Covalent Modification of Cellular Proteins
The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins. This reactivity leads to the formation of dithiocarbamate adducts, which can alter the function of target proteins.
References
An In-depth Technical Guide to 4-(Dimethylamino)phenyl thiocyanate: Synthesis, Properties, and Emerging Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(Dimethylamino)phenyl thiocyanate, a versatile aromatic organic compound. This document delves into the historical context of its discovery and synthesis, detailed experimental protocols for its preparation, and a thorough characterization of its physicochemical properties. Furthermore, this guide explores the compound's reactivity and its applications as a building block in organic synthesis, particularly in the introduction of the thiocyanate moiety. While direct biological studies on this compound are limited, this guide also discusses the potential biological activities based on the well-documented properties of related thiocyanate-containing molecules, highlighting promising areas for future research and development.
Introduction and Historical Context
This compound, also known as p-thiocyanodimethylaniline, is an aromatic compound featuring a dimethylamino group and a thiocyanate group attached to a benzene ring in a para configuration.[1][2][3][4] Its discovery and initial synthesis can be traced back to early explorations of aromatic chemistry and the functionalization of aniline derivatives. An early and notable preparation was documented in Organic Syntheses, a testament to its fundamental importance in the repertoire of organic chemistry.[5] This procedure, submitted by R. Q. Brewster and Wesley Schroeder, provided a reliable method for its synthesis from N,N-dimethylaniline, bromine, and ammonium thiocyanate in glacial acetic acid.[5] The development of this and other early synthesis methods for aryl thiocyanates laid the groundwork for the broader investigation of this class of compounds and their unique chemical reactivity.
Physicochemical Properties
This compound is a yellow, needle-like crystalline solid with a melting point in the range of 71-74 °C.[2][3][6] It is soluble in organic solvents such as ethanol and ether.[6] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| CAS Number | 7152-80-9 | [2][3][4] |
| Molecular Formula | C₉H₁₀N₂S | [2][3][4] |
| Molecular Weight | 178.26 g/mol | [4] |
| Melting Point | 71-74 °C | [2][3][6] |
| Appearance | Yellow needle-like crystals | [6] |
| Solubility | Soluble in ethanol and ether | [6] |
Synthesis and Experimental Protocols
The synthesis of this compound primarily involves the electrophilic thiocyanation of N,N-dimethylaniline. The classical method, as described in Organic Syntheses, remains a robust and illustrative procedure.[5]
Classical Synthesis via Electrophilic Thiocyanation
This method relies on the in-situ generation of a thiocyanating agent from the reaction of bromine with ammonium thiocyanate.
Experimental Workflow:
Caption: Classical synthesis of this compound.
Step-by-Step Protocol:
-
Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve N,N-dimethylaniline and ammonium thiocyanate in glacial acetic acid.[5]
-
Cooling: Cool the solution to 10-20 °C using an ice-water bath.[5]
-
Addition of Bromine: While stirring mechanically, slowly add a solution of bromine in glacial acetic acid to the cooled reaction mixture. Maintain the temperature between 10-20 °C during the addition.[5]
-
Reaction Completion: After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.
-
Precipitation: Pour the reaction mixture into a large volume of water to precipitate the crude product.[5]
-
Isolation: Collect the precipitated solid by filtration and wash it with water to remove any remaining acid and inorganic salts.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ligroin, to yield the final product as yellow needles.[5]
Spectroscopic Characterization
A comprehensive characterization of this compound is crucial for its identification and quality control.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a common technique used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound typically shows a molecular ion peak corresponding to its molecular weight.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Resonances:
-
Aromatic Protons: Two doublets in the aromatic region, characteristic of a para-substituted benzene ring. The protons ortho to the electron-donating dimethylamino group would appear at a lower chemical shift compared to the protons ortho to the electron-withdrawing thiocyanate group.
-
Methyl Protons: A singlet in the aliphatic region corresponding to the six protons of the two methyl groups of the dimethylamino moiety.
Expected ¹³C NMR Resonances:
-
Aromatic Carbons: Four distinct signals in the aromatic region. The carbon attached to the nitrogen of the dimethylamino group would be significantly shielded, appearing at a lower chemical shift. The carbon attached to the sulfur of the thiocyanate group would be deshielded. The remaining two aromatic carbons would also show distinct chemical shifts.
-
Methyl Carbons: A single signal in the aliphatic region for the two equivalent methyl carbons.
-
Thiocyanate Carbon: The carbon of the SCN group is expected to have a characteristic chemical shift, though it can sometimes be broad or have a low intensity in ¹³C NMR spectra of isothiocyanates.[8]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups.
Expected IR Absorption Bands:
-
C≡N Stretch: A strong, sharp absorption band in the region of 2140-2160 cm⁻¹ is characteristic of the thiocyanate group.
-
C-N Stretch: Vibrations associated with the aromatic amine C-N bond would appear in the fingerprint region.
-
Aromatic C-H and C=C Stretches: Typical absorption bands for the aromatic ring will be present.
Reactivity and Applications in Organic Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized as an electrophilic cyanating agent. The thiocyanate group can participate in a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules.
Reaction Schematic:
Caption: Reactivity of this compound.
Potential Biological Activities: An Area for Future Investigation
While there is a substantial body of research on the biological activities of isothiocyanates, particularly their anticancer and antimicrobial properties, specific studies on this compound are scarce in the current literature.[9][10][11][12][13][14][15][16][17] However, the broader class of organic thiocyanates has shown promise in various therapeutic areas.
-
Antimicrobial Activity: Several studies have demonstrated the antimicrobial effects of various organic thiocyanates against a range of bacteria and fungi.[18][19] The mechanism of action is often attributed to their ability to interact with essential cellular components.
-
Anticancer Activity: Isothiocyanates, the isomers of thiocyanates, are well-known for their cancer chemopreventive properties.[11][13][14][15][17] While the biological activity of thiocyanates can differ from their isothiocyanate counterparts, the presence of the reactive thiocyanate group suggests that this compound could be a candidate for anticancer research.
The lack of specific biological data for this compound represents a significant research gap and a promising avenue for future investigation by medicinal chemists and pharmacologists. In vitro and in vivo studies are warranted to explore its potential anticancer, antimicrobial, and other pharmacological activities.
Conclusion
This compound is a historically significant and synthetically useful aromatic compound. Its preparation is well-established, and its physicochemical properties are reasonably well-documented. Its primary application lies in its role as a versatile reagent in organic synthesis. While its specific biological profile remains largely unexplored, the known activities of related thiocyanate-containing molecules suggest that it may possess interesting pharmacological properties. This technical guide serves as a comprehensive resource for researchers and professionals, providing a solid foundation for its synthesis, characterization, and utilization, while also highlighting the exciting opportunities for future research into its potential therapeutic applications.
References
- 1. CAS#:7152-80-9 | Thiocyanic acid,4-(dimethylamino)phenyl ester | Chemsrc [chemsrc.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound CAS#: 7152-80-9 [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. lookchem.com [lookchem.com]
- 10. Antibacterial activity of phenyl isothiocyanate on Escherichia coli and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of selective anticancer activity of isothiocyanates relies on differences in DNA damage repair between cancer and healthy cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Phenethyl Isothiocyanate: A comprehensive review of anti-cancer mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Naturally Occurring Isothiocyanates Exert Anticancer Effects by Inhibiting Deubiquitinating Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 18. Antimicrobial activity of allylic thiocyanates derived from the Morita-Baylis-Hillman reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiinflammatory and Antimicrobial Effects of Thiocyanate in a Cystic Fibrosis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility and stability of 4-(Dimethylamino)phenyl thiocyanate in different solvents
An In-depth Technical Guide to the Characterization of 4-(Dimethylamino)phenyl thiocyanate: Solubility and Stability Profiling
Preamble: Navigating the Unknowns in Early-Stage Compound Characterization
In the landscape of chemical research and pharmaceutical development, novel molecular entities present both immense opportunity and significant challenge. This compound, a compound with potential applications stemming from its reactive thiocyanate group and electron-rich aromatic system, is one such entity. A thorough understanding of its fundamental physicochemical properties—namely, solubility and stability—is not merely an academic exercise; it is a critical prerequisite for any meaningful application, from synthetic chemistry to drug discovery.
Publicly available, peer-reviewed data on the specific solubility and stability profile of this compound is sparse. Therefore, this guide is structured not as a review of existing data, but as a first-principles-based experimental framework. It is designed to empower researchers, scientists, and drug development professionals to systematically and robustly characterize this compound in-house. We will proceed by outlining the necessary theoretical considerations, detailing validated experimental protocols, and establishing a framework for the logical interpretation and presentation of the resulting data. This document serves as a practical roadmap for generating the foundational knowledge required to advance a compound from the bench to its intended application.
Part 1: Theoretical Considerations and Predictive Analysis
Before embarking on wet-lab experiments, a predictive analysis based on the molecular structure of this compound can inform experimental design and aid in the interpretation of results.
The molecule consists of a phenyl ring substituted with two key functional groups:
-
A Dimethylamino (-N(CH₃)₂) Group: This is a strong electron-donating group, which increases the electron density of the aromatic ring and can act as a hydrogen bond acceptor. Its presence suggests a degree of polarity.
-
A Thiocyanate (-S-C≡N) Group: This is an interesting functional group, a pseudohalogen, which is relatively lipophilic but also possesses a dipole moment. It is known to be susceptible to nucleophilic attack, particularly hydrolysis under basic conditions, which could be a primary degradation pathway.
Based on this structure, we can hypothesize that the compound will exhibit moderate lipophilicity. Its solubility is likely to be poor in aqueous media and significantly better in organic polar aprotic solvents. The stability is expected to be compromised at high pH due to the potential for hydrolysis of the thiocyanate group.
Part 2: A Systematic Approach to Solubility Determination
Solubility is a critical parameter that influences everything from reaction kinetics to bioavailability. We must distinguish between two key types of solubility: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput screening method relevant for early discovery.
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a more time-consuming but more accurate measure, critical for later-stage development.
The workflow for determining solubility follows a logical progression from initial screening to definitive measurement.
Caption: Workflow for comprehensive solubility profiling.
Experimental Protocol 1: Kinetic Solubility Assay (Nephelometry)
Objective: To rapidly determine the solubility of this compound in a physiologically relevant buffer.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry or turbidity capability
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Aqueous Dilution: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well plate.
-
Compound Addition: Transfer 2 µL of each DMSO concentration from the dilution plate to the corresponding wells of the PBS plate. This creates a final concentration range (e.g., 100 µM to 0.2 µM) with a constant 1% DMSO concentration.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours with gentle shaking. Measure the turbidity of each well using a nephelometer.
-
Data Analysis: The concentration at which a significant increase in turbidity is observed above the background is defined as the kinetic solubility.
Experimental Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
Objective: To determine the equilibrium solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Acetonitrile, Ethanol)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other compatible material)
-
HPLC system with UV detector
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing 1 mL of the chosen solvent. An amount that is visibly in excess of what will dissolve is required to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for at least 1 hour to let undissolved solid settle. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent (e.g., acetonitrile). Analyze the filtered sample by a validated HPLC-UV method to determine its concentration. This concentration is the thermodynamic solubility.
Part 3: A Framework for Chemical Stability Assessment
Understanding a compound's stability is crucial for defining storage conditions, predicting shelf-life, and identifying potential degradation products. A forced degradation study is the standard approach.
Caption: Decision tree for a forced degradation stability study.
Experimental Protocol 3: Forced Degradation Study
Objective: To evaluate the stability of this compound under various stress conditions as recommended by ICH guidelines.
Materials:
-
This compound
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled ovens, photostability chamber
-
HPLC-UV/MS system
Methodology:
-
Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 ACN:Water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Note: Base-catalyzed hydrolysis of the thiocyanate is expected to be rapid, so frequent time points are advisable.
-
Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Stress: Store vials of the stock solution and of the solid compound at 60 °C.
-
Photostability: Expose the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
-
Time Points: Collect samples from each condition at specified time points (e.g., 0, 2, 4, 8, and 24 hours). For the base hydrolysis, earlier time points (e.g., 5, 15, 30, 60 minutes) may be necessary.
-
Sample Quenching: For acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be able to resolve the parent compound from any potential degradation products. A mass spectrometer (LC-MS) is highly valuable for identifying the mass of any degradants formed.
-
Data Reporting: Calculate the percentage of the parent compound remaining at each time point. Report the conditions under which significant degradation (>10%) occurs.
Part 4: Data Presentation and Interpretation
All generated data should be summarized in clear, concise tables for easy comparison and interpretation.
Table 1: Summary of Solubility Data for this compound
| Solubility Type | Solvent/Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |
| Kinetic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | Nephelometry |
| Thermodynamic | Water | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Thermodynamic | PBS, pH 7.4 | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Thermodynamic | Acetonitrile | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
| Thermodynamic | Ethanol | 25 | [Experimental Value] | [Calculated Value] | Shake-Flask |
Table 2: Summary of Forced Degradation Study for this compound
| Stress Condition | Time (hours) | % Parent Compound Remaining | No. of Degradants | Observations |
| 0.1 M HCl, 60 °C | 24 | [Experimental Value] | [Experimental Value] | e.g., No significant degradation |
| 0.1 M NaOH, RT | 1 | [Experimental Value] | [Experimental Value] | e.g., Rapid degradation observed |
| 3% H₂O₂, RT | 24 | [Experimental Value] | [Experimental Value] | e.g., Minor degradation product formed |
| Thermal (60 °C, solution) | 24 | [Experimental Value] | [Experimental Value] | e.g., Stable |
| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | e.g., Stable |
Interpretation: The results from these studies will provide a comprehensive profile. For instance, low aqueous solubility (Table 1) might necessitate formulation strategies for in-vivo studies. High instability in basic conditions (Table 2) would preclude the use of basic reagents or solutions in handling and formulation, and would suggest that the compound may be unstable in the intestinal tract. The identity of degradation products can provide insight into the metabolic fate of the compound and help in the design of more stable analogs.
This systematic approach ensures that the fundamental physicochemical properties of this compound are thoroughly understood, creating a solid and trustworthy foundation for all future research and development endeavors.
Spectroscopic Unveiling of 4-(Dimethylamino)phenyl thiocyanate: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 4-(Dimethylamino)phenyl thiocyanate, a compound of interest in organic synthesis and drug development. By delving into its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectral characteristics, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge for its accurate identification, characterization, and utilization in further research.
Introduction
This compound (C₉H₁₀N₂S) is an aromatic compound featuring a dimethylamino group and a thiocyanate group attached to a benzene ring in a para configuration. The interplay between the electron-donating dimethylamino group and the electron-withdrawing thiocyanate group influences its chemical reactivity and spectroscopic properties. Accurate interpretation of its spectral data is paramount for confirming its structure, assessing its purity, and understanding its behavior in chemical reactions. This guide provides a detailed examination of its mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, supplemented with field-proven insights and methodologies.
Molecular Structure and Properties
A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂S | [1][2][3] |
| Molecular Weight | 178.25 g/mol | [1][3] |
| Melting Point | 71-74 °C | [2][3] |
| Boiling Point | 303.6 °C at 760 mmHg | [2][3] |
| Density | 1.16 g/cm³ | [2][3] |
| Appearance | White crystalline solid | [2] |
Mass Spectrometry (MS)
Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation.
Data Summary
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Interpretation | Source |
| 178 | Molecular ion [M]⁺ | [1] |
| 163 | [M - CH₃]⁺ | Predicted |
| 134 | [M - CS]⁺ or [M - N₂H₂]⁺ | Predicted |
| 120 | [M - SCN]⁺ | Predicted |
| 105 | [C₇H₇N]⁺ | Predicted |
| 77 | [C₆H₅]⁺ | Predicted |
Interpretation of Fragmentation
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 178, corresponding to its molecular weight.[1] The fragmentation pattern is influenced by the stability of the resulting ions.
A key fragmentation pathway involves the loss of a methyl radical from the dimethylamino group, leading to a fragment at m/z 163. Another significant fragmentation is the loss of the thiocyanate group (SCN), resulting in a stable N,N-dimethylaniline cation at m/z 120. Further fragmentation of the aromatic ring can lead to the formation of the phenyl cation at m/z 77. The presence of these characteristic fragments provides strong evidence for the structure of the molecule.
Caption: Proposed MS fragmentation pathway of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Predicted IR Data
Table 3: Predicted Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Source |
| ~2150 | Thiocyanate (-SCN) | C≡N stretch | [4][5] |
| 3050-3000 | Aromatic C-H | C-H stretch | |
| 2950-2850 | Methyl (-CH₃) | C-H stretch | [6] |
| ~1600 | Aromatic Ring | C=C stretch | [6] |
| ~1350 | Aromatic Amine | C-N stretch | |
| ~820 | p-disubstituted benzene | C-H out-of-plane bend |
Interpretation of IR Spectrum
The most characteristic feature in the IR spectrum of this compound is the sharp, strong absorption band around 2150 cm⁻¹ due to the C≡N stretching vibration of the thiocyanate group.[4][5] This band is a key diagnostic for the presence of the -SCN functionality. It is important to distinguish this from the isomeric isothiocyanate (-NCS) group, which typically shows a broader and more intense absorption at a slightly lower frequency (around 2000-2200 cm⁻¹).[6]
The spectrum will also exhibit characteristic absorptions for the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations around 1600 cm⁻¹.[6] The C-H stretching of the methyl groups in the dimethylamino moiety will appear in the 2950-2850 cm⁻¹ region.[6] The C-N stretching of the aromatic amine will be observed around 1350 cm⁻¹. Finally, the para-substitution pattern of the benzene ring is indicated by a strong C-H out-of-plane bending vibration around 820 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in a molecule. Although experimental data for this compound is not widely published, a reliable prediction of the spectra can be made based on the analysis of structurally similar compounds, such as N,N-dimethylaniline and its derivatives.[7][8][9]
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃)
Table 4: Predicted ¹H NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.4 | Doublet | 2H | Aromatic protons ortho to -SCN |
| ~6.7 | Doublet | 2H | Aromatic protons ortho to -N(CH₃)₂ |
| ~3.0 | Singlet | 6H | -N(CH₃)₂ protons |
Interpretation of ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the symmetry of the molecule. The six protons of the two methyl groups in the dimethylamino moiety are chemically equivalent and will appear as a sharp singlet at approximately 3.0 ppm.
The four aromatic protons will give rise to two doublets, characteristic of a para-substituted benzene ring. The two protons ortho to the electron-withdrawing thiocyanate group are expected to be deshielded and resonate downfield, around 7.4 ppm. Conversely, the two protons ortho to the electron-donating dimethylamino group will be shielded and resonate upfield, around 6.7 ppm. The coupling constant between these adjacent aromatic protons is typically in the range of 8-9 Hz.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃)
Table 5: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-N(CH₃)₂ |
| ~135 | C-H (ortho to -SCN) |
| ~115 | C-H (ortho to -N(CH₃)₂) |
| ~112 | C-SCN |
| ~110 | S-C≡N |
| ~40 | -N(CH₃)₂ |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals corresponding to the six non-equivalent carbon atoms in the molecule. The carbon atom of the thiocyanate group (-S-C≡N) is expected to appear around 110 ppm.[10] The aromatic carbons will have distinct chemical shifts due to the electronic effects of the substituents. The carbon atom attached to the nitrogen of the dimethylamino group will be significantly deshielded and appear around 152 ppm. The carbon atom attached to the sulfur of the thiocyanate group is predicted to be around 112 ppm. The aromatic C-H carbons ortho to the thiocyanate and dimethylamino groups will appear at approximately 135 ppm and 115 ppm, respectively. The carbons of the methyl groups in the dimethylamino moiety will resonate upfield, around 40 ppm.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Sample Preparation
Caption: Workflow for NMR sample preparation.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11][12]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[11][13]
-
Dissolution: Gently vortex or sonicate the mixture to ensure the sample is completely dissolved.[11]
-
Filtration and Transfer: Using a Pasteur pipette plugged with a small amount of glass wool or a Kimwipe, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12][13]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly. The sample is now ready for insertion into the NMR spectrometer.[13]
IR Sample Preparation (Thin Solid Film Method)
Caption: Workflow for IR sample preparation (Thin Film Method).
-
Sample Preparation: Place a small amount (a few milligrams) of this compound into a small vial.
-
Dissolution: Add a few drops of a volatile solvent, such as dichloromethane or acetone, to dissolve the solid.[1]
-
Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1]
-
Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood, which will leave a thin, even film of the solid sample on the plate.[1]
-
Analysis: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.
GC-MS Sample Preparation
Caption: Workflow for GC-MS sample preparation.
-
Solution Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14]
-
Vial Transfer: Transfer the solution into a clean 2 mL glass autosampler vial.
-
Capping: Securely cap the vial with a screw cap containing a septum.
-
Analysis: Place the vial in the autosampler of the GC-MS system for automated injection and analysis.
Conclusion
The spectroscopic data of this compound provides a unique fingerprint for its identification and characterization. The mass spectrum is defined by its molecular ion peak at m/z 178 and characteristic fragmentation pattern. The infrared spectrum is dominated by a strong, sharp absorption for the thiocyanate group around 2150 cm⁻¹. The ¹H and ¹³C NMR spectra, though predicted in this guide, are expected to show distinct signals that reflect the electronic environment of the protons and carbons within the molecule. By following the outlined experimental protocols, researchers can reliably obtain high-quality spectroscopic data, ensuring the integrity of their scientific investigations. This comprehensive guide serves as a valuable resource for professionals in the fields of chemical synthesis, drug discovery, and materials science.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Page loading... [guidechem.com]
- 3. echemi.com [echemi.com]
- 4. The infrared spectra of organic thiocyanates and isothiocyanates | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. chemicalpapers.com [chemicalpapers.com]
- 7. researchgate.net [researchgate.net]
- 8. N,N-Dimethylaniline(121-69-7) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. 13C NMR of cyanylated flavodoxin from Megasphaera elsdenii and of thiocyanate model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 12. research.reading.ac.uk [research.reading.ac.uk]
- 13. sites.bu.edu [sites.bu.edu]
- 14. Sample preparation GC-MS [scioninstruments.com]
The Ambivalent Reactivity of 4-(Dimethylamino)phenyl Thiocyanate: A Synthetic Chemist's Compass
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiocyanate functional group (-SCN) represents a nexus of versatile reactivity, acting as a gateway to a multitude of sulfur and nitrogen-containing scaffolds essential in medicinal chemistry and materials science.[1][2] When appended to a 4-(dimethylamino)phenyl ring, its chemical behavior is profoundly influenced by the potent electron-donating character of the dimethylamino moiety. This guide provides an in-depth exploration of the synthesis and multifaceted reactivity of 4-(Dimethylamino)phenyl thiocyanate. We will dissect its role as both an electrophile and a nucleophile precursor, its participation in rearrangement and cycloaddition reactions, its utility as a modern cyanating agent, and the reactivity of its activated aromatic core. This document synthesizes mechanistic principles with actionable, field-proven protocols to empower researchers in leveraging this versatile building block for novel molecular design.
Introduction: An Overview of Aryl Thiocyanates
Organic thiocyanates (R-SCN) are distinguished by a sulfur atom bonded to an organic group and a carbon atom, which in turn forms a triple bond with nitrogen.[3] This linear arrangement confers a "pseudohalide" character, yet its reactivity is far more nuanced than that of simple halides. The thiocyanate ion is an ambident nucleophile, capable of attacking electrophiles via either the sulfur or nitrogen atom, leading to thiocyanates (R-SCN) or isothiocyanates (R-NCS), respectively.[4] This inherent duality is a recurring theme in its chemistry.
In this compound, the powerful mesomeric effect of the para-dimethylamino group pushes electron density into the aromatic ring and towards the thiocyanate substituent. This electronic modulation enhances the nucleophilicity of the aromatic ring, influences the electrophilic character of the thiocyanate group, and dictates the regiochemical outcomes of various transformations. Understanding this interplay is paramount for predictable and efficient synthetic planning.
Synthesis of this compound
The preparation of aryl thiocyanates can be achieved through several reliable methods.[5] Key strategies include the Sandmeyer reaction using diazonium salts, copper-catalyzed cross-coupling with arylboronic acids, and direct C-H functionalization.[3][6][7] The choice of method often depends on the availability of starting materials and tolerance of other functional groups.
Diagram: Synthetic Pathways to Aryl Thiocyanates
Caption: Key synthetic routes to aryl thiocyanates.
Experimental Protocol: Synthesis via Oxidative Cross-Coupling
This protocol is adapted from the copper-catalyzed aerobic oxidative cross-coupling of arylboronic acids with KSCN.[6] This method is advantageous due to its relatively mild conditions and avoidance of stoichiometric, toxic reagents.
Objective: To synthesize this compound from 4-(Dimethylamino)phenylboronic acid.
Materials:
-
4-(Dimethylamino)phenylboronic acid
-
Potassium thiocyanate (KSCN)
-
Copper(II) acetate (Cu(OAc)₂)
-
4-Methylpyridine
-
Acetonitrile (anhydrous)
-
3 Å Molecular Sieves
-
Oxygen balloon
Procedure:
-
To a flame-dried Schlenk tube, add 4-(Dimethylamino)phenylboronic acid (1.0 mmol), KSCN (1.5 mmol), Cu(OAc)₂ (0.2 mmol, 20 mol%), and activated 3 Å molecular sieves (200 mg).
-
Evacuate and backfill the tube with oxygen three times, finally leaving it under an oxygen atmosphere (balloon).
-
Add anhydrous acetonitrile (5 mL) and 4-methylpyridine (2.0 mmol) via syringe.
-
Seal the tube and place the reaction mixture in a pre-heated oil bath at 80 °C.
-
Stir vigorously for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the pure this compound.
Causality and Self-Validation:
-
Cu(OAc)₂: Acts as the catalyst for the cross-coupling reaction.
-
Oxygen: Serves as the terminal oxidant in the catalytic cycle, making the process more environmentally benign than methods requiring stoichiometric oxidants.
-
4-Methylpyridine: Functions as both a ligand to stabilize the copper catalyst and a base.[6]
-
Molecular Sieves: Crucial for removing trace amounts of water, which can be detrimental to the catalytic cycle.
-
Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the data with literature values.[8][9]
The Reactive Landscape of the Thiocyanate Group
The thiocyanate moiety in this compound is a versatile functional handle, capable of undergoing a wide range of transformations. These reactions are pivotal for introducing sulfur-containing groups or for using the molecule as a synthon for other functionalities.[10]
Conversion to Other Functional Groups
Aryl thiocyanates are valuable intermediates for accessing a variety of other functional groups, a feature highly prized in drug development.[11]
Table 1: Key Transformations of the Aryl Thiocyanate Group
| Resulting Functional Group | Reagents and Conditions | Key Insight | Reference(s) |
| Thiol (-SH) | 1. P₂S₅, Toluene, reflux2. LiAlH₄ or NaBH₄ | P₂S₅ offers a non-reductive pathway, tolerating reducible groups.[12] Standard hydride reagents are also effective. | [12] |
| Thioester (-SCOR) | RCOCl, Lewis Acid (Pummerer-type rearrangement) | Allows for the introduction of an acyl group, forming a versatile thioester handle.[13] | [13] |
| Aryl Nitrile (-CN) | Pd-catalyst, Arylboronic Acid | The thiocyanate acts as a cyanide source in a cyanide-free cyanation protocol.[14] | [14] |
| Thioether (-SR) | R-X, Base or Catalytic Conditions | Nucleophilic displacement on an alkyl halide or through cross-coupling reactions.[11] | [11] |
| Disulfide (-S-S-) | Mild reduction (e.g., NaBH₄ followed by air oxidation) | Controlled reduction can lead to the corresponding disulfide.[11] | [11] |
Diagram: Reactivity Hub of this compound
Caption: Major synthetic transformations of the thiocyanate group.
Rearrangement Reactions: The Thiocyanate-Isothiocyanate Equilibrium
Organic thiocyanates can isomerize to the thermodynamically more stable isothiocyanates (R-NCS).[3] For many alkyl thiocyanates, especially allylic ones, this rearrangement can be facile.[15][16] Aryl thiocyanates are generally more stable, but the rearrangement can be induced under thermal or catalytic conditions. This transformation is significant as isothiocyanates are themselves crucial building blocks in organic synthesis, particularly for preparing thioureas and heterocyclic compounds.[17]
The Thiocyanate Group as a Cyanide Source
A modern and powerful application of aryl thiocyanates is their use as organic, cyanide-free sources of the 'CN' group.[18] This approach circumvents the use of highly toxic and hazardous reagents like KCN or NaCN. In palladium-catalyzed cross-coupling reactions, aryl thiocyanates can efficiently transfer their cyanide moiety to arylboronic acids or other coupling partners to form aryl nitriles.[14]
Experimental Protocol: Cyanide-Free Cyanation
This protocol is conceptualized based on a reported palladium-catalyzed cyanation using an aryl thiocyanate as the 'CN' source.[14]
Objective: To synthesize 4-methoxybenzonitrile from 4-methoxyphenylboronic acid using this compound as the cyanide transfer agent.
Materials:
-
4-Methoxyphenylboronic acid
-
This compound
-
Palladium catalyst (e.g., IL-PdCl₄ as reported, or a standard Pd catalyst like Pd(PPh₃)₄)
-
Solvent (e.g., DMF or Toluene)
-
Base (e.g., K₂CO₃)
Procedure:
-
In a reaction vial, combine 4-methoxyphenylboronic acid (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and K₂CO₃ (2.0 mmol).
-
Add the solvent (5 mL) and purge the vial with an inert gas (Argon or Nitrogen).
-
Seal the vial and heat the mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS for the formation of 4-methoxybenzonitrile and the consumption of starting materials.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Causality and Self-Validation:
-
Palladium Catalyst: Essential for mediating the transmetalation and reductive elimination steps of the cross-coupling cycle.
-
Base: Required to activate the boronic acid for transmetalation.
-
Inert Atmosphere: Prevents the oxidation and degradation of the Pd(0) catalyst.
-
Validation: The formation of the desired nitrile and the byproduct, bis(4-(dimethylamino)phenyl) disulfide, should be confirmed. The disulfide byproduct can potentially be recycled, contributing to a circular chemical economy.[18][19]
Reactivity of the Electron-Rich Aromatic Ring
The dimethylamino group is one of the strongest activating groups in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[20] Since the para position is occupied by the thiocyanate group, substitutions on this compound will occur exclusively at the two equivalent ortho positions.
This high degree of activation means that reactions such as halogenation, nitration, and Friedel-Crafts alkylation can often proceed under very mild conditions. However, it also presents a challenge in controlling polysubstitution or preventing unwanted side reactions.
Conclusion
This compound is a molecule of profound synthetic potential, characterized by a rich and nuanced reactivity profile. The electronic push from the dimethylamino group activates the aromatic ring for electrophilic substitution while simultaneously modulating the behavior of the versatile thiocyanate moiety. This guide has illuminated its primary reaction pathways, including its conversion to other key functional groups, its isomerization to the corresponding isothiocyanate, and its innovative use as a cyanide-free cyanating agent. By understanding the mechanistic underpinnings and leveraging the detailed protocols provided, researchers and drug development professionals can confidently employ this compound as a strategic building block in the design and synthesis of novel, high-value molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Aryl Thiocyanates via Copper-Catalyzed Aerobic Oxidative Cross-Coupling between Arylboronic Acids and KSCN [organic-chemistry.org]
- 7. Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. BJOC - Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols [beilstein-journals.org]
- 13. fiveable.me [fiveable.me]
- 14. tandfonline.com [tandfonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A STUDY OF THE THIOCYANATE MECHANISM OF THE ISOTHIOCYANATE REARRANGEMENT - ProQuest [proquest.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Aryl Halide Reactions: Mechanisms & Key Examples Explained [vedantu.com]
Methodological & Application
Application Notes and Protocols: Utilizing 4-(Dimethylamino)phenyl Isothiocyanate for Protein Labeling and Modification
Introduction: A Critical Distinction in Amine-Reactive Chemistry
In the realm of protein modification, precision in chemical biology is paramount. The nomenclature of reagents can often be a source of confusion, and such is the case with 4-(Dimethylamino)phenyl thiocyanate. It is crucial for the discerning researcher to distinguish between 4-(Dimethylamino)phenyl thiocyanate (DAPT-CN) and its isomer, 4-(Dimethylamino)phenyl isothiocyanate (DAPT-NCS). While both are aryl compounds containing sulfur and nitrogen, their reactivity profiles towards protein functional groups are markedly different.
-
Aryl Thiocyanates (Ar-S-C≡N): The thiocyanate moiety is generally less reactive as a direct labeling agent for proteins. Its primary utility in protein chemistry has been demonstrated in methods to convert cysteine residues into thiocyanates, thereby introducing a unique spectroscopic probe, rather than serving as an external labeling reagent.[1]
-
Aryl Isothiocyanates (Ar-N=C=S): The isothiocyanate group is a well-established, highly effective electrophile for the covalent modification of proteins.[2][3][4] The electrophilic carbon atom of the isothiocyanate is readily attacked by nucleophilic residues on the protein surface. This document will focus on the application of 4-(Dimethylamino)phenyl isothiocyanate , the reactive isomer widely used for protein labeling.
This guide provides a comprehensive overview of the mechanisms, protocols, and analytical considerations for the successful use of 4-(Dimethylamino)phenyl isothiocyanate in protein labeling and modification for research, diagnostics, and therapeutic development.
Mechanism of Action: Covalent Modification of Nucleophilic Residues
The utility of 4-(Dimethylamino)phenyl isothiocyanate (DAPT-NCS) as a protein labeling reagent stems from its ability to form stable covalent bonds with primary amines and, under certain conditions, thiol groups. The reaction is highly dependent on pH, which dictates the nucleophilicity of the target amino acid side chains.[5][6]
1. Lysine Modification (Primary Amines): The most common target for isothiocyanates is the ε-amino group of lysine residues and the α-amino group at the N-terminus of the protein. At alkaline pH (typically 9.0-10.0), the amino group is deprotonated and acts as a potent nucleophile. The reaction proceeds through the nucleophilic addition of the amine to the central carbon of the isothiocyanate, forming a stable thiourea linkage.[5][6]
2. Cysteine Modification (Thiols): The thiol group of cysteine is also a strong nucleophile, particularly in its thiolate anion form (S⁻). Modification of cysteine residues with isothiocyanates can occur at a lower pH range (around 7.0-8.5) compared to lysine. This reaction forms a dithiocarbamate linkage.[3][5] While this reaction is possible, isothiocyanates are more commonly employed for amine labeling due to the higher abundance of lysine residues on protein surfaces and the desire to avoid disrupting critical disulfide bonds involving cysteine.
Caption: Reaction of DAPT-NCS with Lysine and Cysteine.
Key Experimental Parameters and Considerations
Successful protein labeling with DAPT-NCS requires careful optimization of several parameters.
| Parameter | Recommendation | Rationale and Key Considerations |
| pH | 8.5 - 9.5 for Lysine Labeling | Balances amine reactivity with protein stability. Higher pH increases deprotonation of lysine's ε-amino group, enhancing its nucleophilicity.[5] However, very high pH can lead to protein denaturation. Buffers should be free of primary amines (e.g., Tris). Carbonate/bicarbonate or borate buffers are recommended. |
| Molar Ratio of DAPT-NCS to Protein | 10:1 to 50:1 (molar excess of reagent) | This should be empirically determined. A higher excess drives the reaction to completion but increases the risk of non-specific modification and protein precipitation. Start with a lower ratio and increase as needed based on the desired degree of labeling.[7] |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can favor the labeling reaction but may also increase the likelihood of aggregation, especially with hydrophobic reagents. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and reagent concentration. The reaction progress can be monitored by analyzing aliquots over time. |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster. However, for sensitive proteins, performing the reaction at 4°C for a longer duration can help maintain structural integrity. |
| Solvent for DAPT-NCS | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | DAPT-NCS is not readily soluble in aqueous buffers. A fresh stock solution should be prepared in an anhydrous organic solvent and added to the protein solution in small aliquots to avoid precipitation. |
Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with 4-(Dimethylamino)phenyl Isothiocyanate
This protocol provides a general workflow for the modification of lysine residues.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
4-(Dimethylamino)phenyl isothiocyanate (DAPT-NCS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the appropriate reaction buffer using dialysis or a desalting column.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of DAPT-NCS in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Calculate the volume of DAPT-NCS stock solution needed to achieve the desired molar excess.
-
While gently stirring the protein solution, add the DAPT-NCS stock solution dropwise.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4 hours to overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted DAPT-NCS.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove unreacted DAPT-NCS and byproducts by size-exclusion chromatography or extensive dialysis against a suitable storage buffer (e.g., PBS).
-
Caption: General experimental workflow for protein labeling.
Analysis and Characterization of Labeled Proteins
After purification, it is essential to characterize the DAPT-NCS-labeled protein conjugate.
| Analytical Technique | Purpose |
| UV-Vis Spectroscopy | Determine the Degree of Labeling (DOL). The concentration of the protein can be determined from its absorbance at 280 nm, and the concentration of the conjugated DAPT-NCS can be determined from its specific absorbance maximum. |
| Mass Spectrometry (MS) | Confirm covalent modification and identify sites of labeling. An increase in the protein's molecular weight corresponding to the mass of the attached DAPT-NCS molecules confirms labeling. Tandem MS (MS/MS) on digested protein fragments can pinpoint the specific lysine residues that have been modified. |
| High-Performance Liquid Chromatography (HPLC) | Assess the purity and homogeneity of the conjugate. Techniques like reverse-phase or size-exclusion HPLC can separate the labeled protein from unlabeled protein and other impurities. |
| Functional Assays (e.g., ELISA, enzyme kinetics) | Evaluate the impact of labeling on the protein's biological activity. It is crucial to ensure that the modification does not compromise the protein's function. |
Applications in Research and Drug Development
The covalent labeling of proteins with reagents like DAPT-NCS is a cornerstone of many applications:
-
Fluorescence and Imaging: While DAPT-NCS itself is not a fluorophore, the isothiocyanate functional group is commonly appended to various fluorescent dyes (e.g., FITC, TRITC) to create fluorescent probes for use in microscopy, flow cytometry, and immunoassays.[7][8]
-
Protein Sequencing: Phenyl isothiocyanate, a related compound, is the key reagent in Edman degradation, a classical method for N-terminal protein sequencing.[2]
-
Bioconjugation for Therapeutics: Isothiocyanates can be used to link proteins to other molecules, such as drugs to antibodies in the development of antibody-drug conjugates (ADCs), or to attach chelating agents for radioimmunotherapy.[9]
-
Probing Protein Interactions: By attaching reporter molecules, DAPT-NCS can be used to study protein-protein interactions and conformational changes.
Conclusion
4-(Dimethylamino)phenyl isothiocyanate is a versatile and effective reagent for the covalent modification of proteins, primarily targeting lysine residues to form stable thiourea linkages. A thorough understanding of the reaction mechanism and careful optimization of experimental parameters are critical for achieving successful, specific, and functional protein conjugates. By following the protocols and analytical strategies outlined in this guide, researchers can confidently employ DAPT-NCS to advance their studies in basic science, diagnostics, and therapeutic development.
References
- 1. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comparative Review of Key Isothiocyanates and Their Health Benefits [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Labeling procedures employing crystalline fluorescein isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of fluorescein isothiocyanate and lissamine rhodamine (RB 200) as labels for antibody in the fluorescent antibody technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and (64)Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Proteomic Insights: A Guide to 4-(Dimethylamino)phenyl Isothiocyanate in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 4-(Dimethylamino)phenyl isothiocyanate (DMP-ITC), a pivotal reagent in the field of proteomics and mass spectrometry. We will delve into its applications, from enhancing peptide sequencing to improving quantitative analyses, supported by detailed protocols and the scientific principles that underpin its efficacy.
A Note on Nomenclature: Thiocyanate vs. Isothiocyanate
It is crucial to distinguish between 4-(Dimethylamino)phenyl thiocyanate (DMP-SCN) and 4-(Dimethylamino)phenyl isothiocyanate (DMP-ITC). While they are isomers, their reactivity and applications in proteomics differ significantly. The isothiocyanate (-N=C=S) group is highly reactive towards primary amines, such as the N-terminus of peptides and the side chain of lysine residues, under mildly alkaline conditions. This reactivity is the foundation of its utility in protein chemistry. In contrast, the thiocyanate (-S-C≡N) group is less reactive towards amines under the same conditions. The vast majority of applications in proteomics and mass spectrometry utilize the isothiocyanate form. Therefore, this guide will focus exclusively on 4-(Dimethylamino)phenyl isothiocyanate (DMP-ITC).
Introduction: The Power of Derivatization in Proteomics
In the landscape of proteomics, mass spectrometry (MS) stands as a cornerstone technology for the identification, quantification, and characterization of proteins. However, the inherent properties of peptides, the proteolytic products of proteins, can sometimes limit the sensitivity and resolution of MS analysis. Chemical derivatization, the process of modifying a molecule to alter its physicochemical properties, offers a powerful solution to overcome these limitations.
4-(Dimethylamino)phenyl isothiocyanate (DMP-ITC) is a derivatizing agent that has carved a niche in specialized proteomics applications. As a homolog of the famed Edman reagent, phenyl isothiocyanate (PITC), DMP-ITC offers unique advantages stemming from the presence of the dimethylamino group. This tertiary amine group can enhance the ionization efficiency of labeled peptides in electrospray ionization (ESI) mass spectrometry, leading to improved signal intensity and lower limits of detection.
Core Applications of 4-(Dimethylamino)phenyl Isothiocyanate
The utility of DMP-ITC in proteomics is multifaceted, primarily revolving around its ability to covalently label peptides and proteins. This labeling can be leveraged for several key applications:
Enhanced Peptide Sequencing via Edman Degradation Chemistry
DMP-ITC is an effective reagent for N-terminal protein sequencing based on the principles of Edman degradation.[1][2] The process involves the sequential removal and identification of amino acids from the N-terminus of a peptide.
The key steps are:
-
Coupling: The isothiocyanate group of DMP-ITC reacts with the uncharged N-terminal α-amino group of a peptide under mildly alkaline conditions to form a 4-(dimethylamino)phenylthiocarbamoyl (DMPTC) peptide.[3]
-
Cleavage: Under acidic conditions, the DMPTC-peptide undergoes cyclization, cleaving the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[3]
-
Conversion: The thiazolinone derivative is then converted into a more stable 4-(dimethylamino)phenylthiohydantoin (DMPTH)-amino acid.[3]
-
Identification: The DMPTH-amino acid can be identified using techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry.
The cycle is then repeated to identify the subsequent amino acid in the sequence. The dimethylamino group on the DMPTH-amino acid can aid in its detection, particularly when using mass spectrometry.
Improving Quantitative Proteomics Workflows
Quantitative proteomics aims to determine the relative or absolute abundance of proteins in a sample. Chemical labeling with reagents like DMP-ITC can be integrated into quantitative workflows. By derivatizing peptides, researchers can enhance their signal intensity in the mass spectrometer, leading to more accurate and sensitive quantification.[4] While not as common as isobaric tags like TMT or iTRAQ, the principle of using a derivatizing agent to improve the analytical figures of merit remains the same. The enhanced ionization efficiency conferred by the dimethylamino group can be particularly advantageous when dealing with low-abundance peptides.
The Chemistry of DMP-ITC Labeling
The cornerstone of DMP-ITC's utility is its reaction with primary amines. The mechanism is a nucleophilic addition of the amine to the central carbon of the isothiocyanate group.
Caption: Reaction of DMP-ITC with a peptide's primary amine.
This reaction is typically carried out in a buffer at a pH of 8-9 to ensure that the target amino groups are in their unprotonated, nucleophilic state.[3]
Experimental Protocols
The following protocols provide a general framework for the use of DMP-ITC in proteomics workflows. Optimization may be required depending on the specific sample and instrumentation.
Protocol for N-terminal Peptide Labeling with DMP-ITC for LC-MS Analysis
This protocol is designed for the derivatization of peptides in solution prior to analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Peptide sample (lyophilized)
-
Coupling buffer: 50 mM sodium bicarbonate or N-methylmorpholine buffer, pH 8.5
-
DMP-ITC solution: 10 mg/mL in anhydrous acetonitrile or acetone (prepare fresh)
-
Quenching solution: 5% aqueous trifluoroacetic acid (TFA) or hydroxylamine solution
-
Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup
-
Solvents for SPE: 0.1% TFA in water (Solvent A), 0.1% TFA in acetonitrile (Solvent B)
Procedure:
-
Sample Reconstitution: Dissolve the lyophilized peptide sample in the coupling buffer to a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Add the DMP-ITC solution to the peptide solution at a molar excess (e.g., 10- to 50-fold excess of reagent to total moles of amino groups). The exact ratio may require optimization.
-
Vortex the mixture gently and incubate at a controlled temperature, for example, 40-50°C for 30-60 minutes. The optimal time and temperature should be determined empirically.
-
-
Quenching the Reaction: Add a small volume of the quenching solution to react with the excess DMP-ITC.
-
Sample Cleanup:
-
Acidify the reaction mixture with 0.1% TFA.
-
Condition a C18 SPE cartridge with Solvent B followed by Solvent A.
-
Load the acidified sample onto the SPE cartridge.
-
Wash the cartridge with Solvent A to remove salts and excess reagent.
-
Elute the derivatized peptides with an appropriate concentration of Solvent B (e.g., 60-80% acetonitrile with 0.1% TFA).
-
-
Sample Preparation for LC-MS: Lyophilize the eluted sample and reconstitute in a suitable solvent for LC-MS analysis (e.g., 2% acetonitrile, 0.1% formic acid in water).
Caption: General workflow for DMP-ITC peptide labeling.
Mass Spectrometry Analysis of DMP-ITC Labeled Peptides
The analysis of DMP-ITC labeled peptides by tandem mass spectrometry (MS/MS) can provide valuable structural information. The presence of the DMP-ITC tag can influence peptide fragmentation patterns.
Expected Mass Shift
The covalent addition of DMP-ITC to a peptide results in a specific mass increase.
| Reagent | Molecular Formula | Monoisotopic Mass (Da) |
| 4-(Dimethylamino)phenyl isothiocyanate | C₉H₁₀N₂S | 178.0565 |
This mass shift will be observed for the precursor ion in the MS1 spectrum.
Fragmentation Characteristics
In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), DMP-ITC labeled peptides will fragment along the peptide backbone to produce b- and y-type ions, which are used for sequence determination. The dimethylamino group, being a site of protonation, can influence the fragmentation pathways. While detailed studies on the fragmentation of DMP-ITC labeled peptides are not as extensive as for other tags, it is plausible that the tag can promote the formation of specific fragment ions, potentially aiding in spectral interpretation. The fragmentation pattern can be influenced by the collision energy, and optimization of this parameter is recommended.[5]
Advantages and Considerations
Advantages:
-
Enhanced Ionization: The tertiary amine of the dimethylamino group can readily be protonated, potentially increasing the overall charge state and ionization efficiency of the derivatized peptide in ESI-MS.[6] This can lead to improved signal-to-noise ratios and lower detection limits.
-
Alternative to PITC: For applications where the properties of the standard PITC are not ideal, DMP-ITC offers an alternative with potentially improved detection characteristics in mass spectrometry.
-
Versatility: The isothiocyanate chemistry is well-established and robust for labeling primary amines.
Considerations:
-
Reaction Specificity: The reaction is not specific to the N-terminal α-amino group and will also label the ε-amino group of lysine residues. This needs to be considered when interpreting mass spectra.
-
Reaction Conditions: The pH of the reaction is critical. At low pH, the amino groups will be protonated and non-reactive. At very high pH, hydrolysis of the isothiocyanate can occur.
-
Sample Cleanup: Thorough removal of excess reagent and byproducts is essential to avoid ion suppression and interference in the MS analysis.
Conclusion
4-(Dimethylamino)phenyl isothiocyanate is a valuable tool in the proteomics toolbox, offering a means to enhance the mass spectrometric analysis of peptides. Its ability to improve ionization efficiency makes it particularly useful for applications requiring high sensitivity. By understanding the underlying chemistry and optimizing the reaction and analysis conditions, researchers can effectively leverage DMP-ITC to gain deeper insights into the proteome. As with any chemical derivatization strategy, careful experimental design and validation are paramount to ensure the generation of high-quality, reproducible data.
References
- 1. Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cib.csic.es [cib.csic.es]
- 3. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide dimethylation: fragmentation control via distancing the dimethylamino group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Reagent: 4-(Dimethylamino)phenyl thiocyanate in Modern Organic Synthesis
In the landscape of organic synthesis, the quest for efficient and selective reagents is perpetual. Among the arsenal of tools available to the modern chemist, 4-(dimethylamino)phenyl thiocyanate emerges as a reagent of significant interest, offering a unique combination of reactivity and selectivity. This comprehensive guide, designed for researchers, scientists, and professionals in drug development, delves into the multifaceted applications of this compound, providing not only a theoretical framework but also detailed, actionable protocols to harness its synthetic potential.
Introduction: Understanding the Reagent
This compound, a stable, crystalline solid, possesses a unique electronic profile that underpins its utility. The electron-donating dimethylamino group at the para position activates the phenyl ring and influences the reactivity of the thiocyanate moiety. This electronic characteristic makes the sulfur atom susceptible to nucleophilic attack and the cyano group a potential electrophilic cyanating agent under specific conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7152-80-9 | [1] |
| Molecular Formula | C₉H₁₀N₂S | [1] |
| Molecular Weight | 178.26 g/mol | [2] |
| Appearance | Crystalline solid | |
| Melting Point | 73-74 °C | [1] |
| Solubility | Soluble in many organic solvents |
Safety Profile: this compound is harmful if swallowed and may cause an allergic skin reaction.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.
Key Applications in Organic Synthesis
The unique structural features of this compound allow it to participate in a variety of organic transformations. Its primary applications lie in the introduction of the thiocyanate (-SCN) and cyano (-CN) functionalities into organic molecules, which are pivotal building blocks in the synthesis of pharmaceuticals and other bioactive compounds.[3][4][5]
Electrophilic Thiocyanation of Aromatic and Heteroaromatic Compounds
The electron-rich nature of many aromatic and heteroaromatic compounds makes them susceptible to electrophilic substitution. While elemental thiocyanogen ((SCN)₂) is a potent thiocyanating agent, its instability and hazardous nature have driven the development of more user-friendly alternatives. Although direct protocols using this compound are not extensively documented, its structural analogues and the general principles of electrophilic thiocyanation provide a strong basis for its application. The reaction is typically mediated by a Lewis acid or an oxidizing agent to generate an electrophilic sulfur species.[6][7]
Conceptual Protocol: Electrophilic Thiocyanation of Indole
This protocol is a representative example of electrophilic thiocyanation of an electron-rich heterocycle. While the original procedures may use other thiocyanating agents, this compound can be explored as a viable alternative, potentially offering advantages in terms of handling and reactivity.
Materials:
-
Indole
-
This compound
-
Lewis Acid (e.g., ZnCl₂, FeCl₃) or Oxidant (e.g., N-Bromosuccinimide)
-
Anhydrous Solvent (e.g., Dichloromethane, Acetonitrile)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (1.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (1.2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction time may vary from a few hours to overnight.
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 3-thiocyanatoindole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Lewis Acid: Activates the thiocyanate reagent, making the sulfur atom more electrophilic and facilitating the attack by the electron-rich indole ring.
-
Anhydrous Conditions: Water can deactivate the Lewis acid and lead to undesired hydrolysis reactions.
-
Work-up with Sodium Bicarbonate: Neutralizes the Lewis acid and any acidic byproducts.
Synthesis of 2-Aminobenzothiazoles: A Gateway to Bioactive Scaffolds
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, found in a wide range of biologically active compounds.[8][9] The classical synthesis often involves the reaction of an aniline with a thiocyanate source to form a thiourea intermediate, which then undergoes oxidative cyclization. While many protocols utilize inorganic thiocyanates, the use of aryl thiocyanates like this compound offers an alternative route.
dot
Caption: Synthesis of 2-Aminobenzothiazoles.
Conceptual Protocol: Synthesis of 2-Amino-6-methylbenzothiazole
This protocol illustrates the general approach to synthesizing 2-aminobenzothiazoles. Researchers can adapt this procedure to explore the utility of this compound as the thiocyanating agent.[10][11]
Materials:
-
p-Toluidine
-
This compound
-
Acetic acid
-
Bromine
-
Ethanol
-
Concentrated ammonium hydroxide
Procedure:
-
Dissolve p-toluidine (1.0 mmol) in glacial acetic acid (5 mL).
-
Add this compound (1.1 mmol) to the solution and stir until a homogeneous mixture is obtained. The formation of the corresponding thiourea can be monitored by TLC.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine (1.2 mmol) in glacial acetic acid (2 mL) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the thiourea intermediate.
-
Pour the reaction mixture into ice-water (50 mL) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and then neutralize with a dilute solution of ammonium hydroxide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-amino-6-methylbenzothiazole.
Self-Validating System:
-
The formation of the thiourea intermediate can be confirmed by spectroscopic methods (e.g., ¹H NMR, IR) on an aliquot of the reaction mixture before the addition of the oxidant.
-
The final product's identity and purity should be rigorously confirmed by melting point, NMR (¹H and ¹³C), and mass spectrometry, and compared with literature data for the known compound.
Cyanation Reactions: A Source of the Cyano Group
The thiocyanate group can also serve as a source of cyanide under specific reductive or nucleophilic conditions. While less common than its role as a thiocyanating agent, this compound can potentially be employed in cyanation reactions, particularly with strong nucleophiles like Grignard reagents or carbanions. The electron-donating dimethylamino group would facilitate the departure of the 4-(dimethylamino)thiophenolate leaving group.
dot
Caption: General scheme for cyanation reactions.
Conceptual Protocol: Cyanation of a Grignard Reagent
This protocol outlines a general procedure for the reaction of a Grignard reagent with a cyano-transfer agent.[12][13] The use of this compound in this context is an area ripe for exploration.
Materials:
-
Alkyl or Aryl Halide (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
-
This compound
-
Aqueous solution of ammonium chloride (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 mmol). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of the alkyl or aryl halide (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cyanation Reaction: Cool the Grignard solution to 0 °C in an ice bath.
-
Add a solution of this compound (1.0 mmol) in anhydrous diethyl ether (5 mL) dropwise to the Grignard reagent.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.
-
Separate the ether layer and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude nitrile product.
-
Purify the product by distillation or column chromatography.
Expertise & Experience:
-
The success of a Grignard reaction is highly dependent on anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
The initiation of Grignard reagent formation can sometimes be sluggish. A small amount of iodine or 1,2-dibromoethane can be used as an initiator.
-
The addition of the thiocyanate to the Grignard reagent should be done slowly and at a low temperature to control the exothermicity of the reaction and minimize side products.
Future Outlook and Conclusion
This compound is a reagent with considerable, yet not fully exploited, potential in organic synthesis. While its application as a thiocyanating and cyanating agent is conceptually sound, there is a clear need for more dedicated research to establish detailed and optimized protocols for a wider range of substrates. Its stability, ease of handling, and unique electronic properties make it an attractive candidate for further investigation, particularly in the development of novel methodologies for the synthesis of complex, biologically active molecules. The protocols and insights provided in this guide are intended to serve as a solid foundation and a catalyst for such future explorations.
References
- 1. echemi.com [echemi.com]
- 2. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. dokumen.pub [dokumen.pub]
- 4. ijnrd.org [ijnrd.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A low-cost electrochemical thio- and selenocyanation strategy for electron-rich arenes under catalyst- and oxidant-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Metal-Free Regioselective Thiocyanation of (Hetero) Aromatic C-H Bonds using Ammonium Thiocyanate: An Overview [jchemlett.com]
- 13. researchgate.net [researchgate.net]
protocol for using 4-(Dimethylamino)phenyl thiocyanate in Edman degradation for protein sequencing
Application Note & Protocol
Topic: High-Sensitivity Protein Sequencing Using 4-(Dimethylamino)phenyl isothiocyanate in Automated Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Advancing N-Terminal Protein Sequencing
The precise determination of a protein's primary amino acid sequence is fundamental to understanding its function, structure, and biological role. For decades, Edman degradation has been the cornerstone of N-terminal sequencing, a cyclical process that sequentially removes and identifies amino acid residues from the amino-terminus of a polypeptide.[1][2] The standard method, developed by Pehr Edman, employs phenyl isothiocyanate (PITC) as the coupling reagent.[3] While robust, the detection of the resulting phenylthiohydantoin (PTH)-amino acids relies on UV absorbance, which can be susceptible to background interference from reagent byproducts.
This guide details the application of a superior chromophoric reagent, 4-(Dimethylamino)phenyl isothiocyanate (DAP-ITC), as an alternative to PITC. The use of DAP-ITC and analogous chromophoric reagents like 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate (DABITC) significantly enhances the sensitivity and reliability of the Edman degradation process.[4] The resulting 4-(Dimethylamino)phenylthiohydantoin (DAPTH) amino acid derivatives are intensely colored, allowing for highly sensitive detection in the visible light range, thereby reducing background noise and improving signal-to-noise ratios for confident sequence assignment, even with low picomole quantities of protein.[5]
Principle and Mechanism of DAP-ITC Edman Chemistry
The Edman degradation is a three-step cyclical reaction: Coupling, Cleavage, and Conversion .[6] The incorporation of DAP-ITC maintains this fundamental workflow but modifies the chemistry to yield a chromophoric derivative for enhanced detection.
-
Step 1: Coupling (Labeling) Under mildly alkaline conditions (pH 8-9), the nucleophilic primary amino group of the protein's N-terminal residue attacks the electrophilic carbon atom of the isothiocyanate group of DAP-ITC. This reaction forms a stable 4-(Dimethylamino)phenylthiocarbamoyl (DAPTC)-peptide derivative.[7]
-
Step 2: Cleavage The DAPTC-peptide is treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the thiocarbamoyl group performs a nucleophilic attack on the carbonyl carbon of the first peptide bond, leading to the cleavage of the N-terminal residue as an unstable anilinothiazolinone (ATZ) derivative.[2] The use of anhydrous acid is critical to minimize acid-catalyzed hydrolysis of other peptide bonds within the chain.[1]
-
Step 3: Conversion The extracted ATZ derivative is unstable and is immediately converted to a more stable 4-(Dimethylamino)phenylthiohydantoin (DAPTH)-amino acid by treatment with an aqueous acid solution and heat.[7] This stable, colored DAPTH derivative is then identified using chromatography. The shortened peptide chain is returned for the next cycle of degradation.
The core advantage of this modification lies in the final DAPTH-amino acid, whose dimethylamino-phenyl group acts as a powerful chromophore, facilitating its detection and quantification.
References
- 1. ehu.eus [ehu.eus]
- 2. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 3. longdom.org [longdom.org]
- 4. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 7. What are the Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
The Application of 4-(Dimethylamino)phenyl thiocyanate in Fluorescence Microscopy: An Evaluation of Current Evidence
Initial investigations into the use of 4-(Dimethylamino)phenyl thiocyanate as a fluorescent probe for microscopy have revealed a significant lack of supporting scientific literature and technical documentation. As of early 2026, there is no direct evidence to suggest that this compound is utilized in fluorescence microscopy applications.
While the structurally related isomer, 4-(Dimethylamino)phenyl isothiocyanate , has been noted as a reagent in the synthesis of certain fluorescent dyes, this application does not extend to the thiocyanate derivative itself. The isothiocyanate group (-N=C=S) is known for its reactivity with primary amines, making it a useful functional group for labeling biomolecules with fluorescent tags. However, the thiocyanate group (-S-C≡N) possesses different chemical properties and does not appear to share the same utility in fluorescent probe development based on available data.
A comprehensive review of chemical databases, scientific publications, and commercial product listings has yielded information primarily on the synthesis, chemical properties, and safety of this compound. There is a notable absence of studies detailing its photophysical properties, such as excitation and emission spectra, quantum yield, or its application in cellular imaging.
Therefore, the creation of detailed application notes and protocols for the use of this compound in fluorescence microscopy is not feasible at this time due to the lack of a scientifically validated basis for such an application. Researchers, scientists, and drug development professionals are advised to consult the scientific literature for established fluorescent probes suitable for their specific imaging needs.
It is crucial to rely on compounds with well-characterized fluorescent properties and proven efficacy in microscopy applications to ensure the generation of reliable and reproducible experimental data. Future research may uncover novel applications for this compound; however, based on the current body of knowledge, its use in fluorescence microscopy is not an established technique.
Application Note & Protocols: A Comprehensive Guide to Quantifying Protein Labeling Efficiency with 4-(Dimethylamino)phenyl thiocyanate (DAPT)
For: Researchers, scientists, and drug development professionals engaged in protein modification and analysis.
Executive Summary: The Critical Need for Precise Labeling Quantification
In the landscape of proteomics, diagnostics, and therapeutic development, the covalent modification of proteins is a cornerstone technology. Reagents like 4-(Dimethylamino)phenyl thiocyanate (DAPT) are employed to conjugate proteins, enabling detection, purification, or functional modulation. However, the success of any downstream application hinges on the precise characterization of the labeling reaction. Inconsistent or poorly characterized labeling can lead to unreliable data, failed experiments, and misinterpreted biological effects.
This document provides a comprehensive guide to understanding and quantifying the efficiency of protein labeling with DAPT. We move beyond simple procedural lists to explain the underlying chemical principles and provide field-proven, self-validating protocols for three robust quantification methods: UV-Vis Spectrophotometry, Reverse-Phase HPLC, and Mass Spectrometry. Our goal is to empower researchers to not only execute these methods but also to understand the causality behind each step, ensuring data of the highest integrity.
The Chemistry of DAPT: A Derivative of a Classic Reagent
DAPT belongs to the isothiocyanate family of compounds, which are renowned for their ability to form stable covalent bonds with primary amines. Its mechanism is analogous to that of phenyl isothiocyanate (PITC), the reagent central to the classic Edman degradation method for protein sequencing.[1][2][3][4]
The isothiocyanate group (-N=C=S) is an electrophile that reacts with uncharged nucleophilic primary amino groups on a protein.[5] Under mildly alkaline conditions (typically pH 8.0-9.5), the primary targets for DAPT are:
-
The N-terminal α-amino group: This is the primary amine of the first amino acid in the polypeptide chain.[3][6]
-
The ε-amino group of Lysine residues: The side chain of lysine also contains a primary amine that is reactive.[7]
The reaction proceeds via a nucleophilic attack from the amine onto the central carbon of the isothiocyanate, forming a stable thiourea linkage. The dimethylamino group on the phenyl ring acts as a powerful chromophore, imparting distinct spectroscopic properties to the labeled protein that are essential for quantification.
Figure 1: Reaction mechanism of DAPT with a primary amine on a protein.
Method 1: UV-Vis Spectrophotometry for Rapid Degree of Labeling (DOL) Assessment
This method is the fastest and most accessible for estimating the average number of DAPT molecules conjugated to each protein molecule, a ratio known as the Degree of Labeling (DOL) or Molar Ratio.[8] It relies on the Beer-Lambert law and the unique absorbance spectrum of the DAPT chromophore.[9]
Principle of Causality
Proteins naturally absorb light maximally around 280 nm due to the presence of aromatic amino acids like tryptophan and tyrosine.[9][10] The DAPT molecule, once conjugated, introduces a new, strong absorbance peak at a longer wavelength (λ_max), typically in the UV-A or visible range. By measuring the absorbance at both 280 nm (A₂₈₀) and the λ_max of the DAPT label (A_max), we can calculate the concentrations of both the protein and the conjugated label in the same solution.[11] A critical step is to correct the A₂₈₀ reading for the contribution of the DAPT label's own absorbance at that wavelength.[11]
Experimental Protocol: UV-Vis Spectrophotometry
Materials:
-
Purified, labeled protein solution
-
Unlabeled protein solution (for control)
-
Labeling buffer (e.g., PBS, pH 8.5)
-
UV-transparent cuvettes (1 cm pathlength)
-
UV-Vis Spectrophotometer
Procedure:
-
Purification is Paramount: Before analysis, it is essential to remove all non-conjugated, free DAPT from the labeled protein solution. This is a self-validating step; failure to do so will result in a gross overestimation of labeling efficiency. Use extensive dialysis or a suitable size-exclusion chromatography column (e.g., G-25) for this purpose.[11]
-
Determine Label Spectroscopic Properties: Scan the absorbance of the purified, labeled protein from 250 nm to 500 nm to identify the absorbance maximum (λ_max) of the conjugated DAPT. For DAPT, this is expected to be around 340-360 nm, but should be confirmed empirically. The molar extinction coefficient (ε_label) of DAPT must be known or determined.
-
Measure Absorbance:
-
Blank the spectrophotometer with the labeling buffer.
-
Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at its λ_max (A_max).
-
Expert Tip: If the absorbance reading is above 2.0, dilute the sample with buffer to bring it into the linear range of the instrument and record the dilution factor.[11]
-
-
Calculations:
-
Correction Factor (CF): This value accounts for the label's absorbance at 280 nm. It is calculated as CF = (ε_label at 280 nm) / (ε_label at λ_max). This must be determined experimentally with free DAPT or obtained from the manufacturer.
-
Protein Concentration (M): Protein Conc. (M) = [ (A₂₈₀ - (A_max × CF)) / ε_protein ] × Dilution Factor (where ε_protein is the molar extinction coefficient of the specific protein at 280 nm).[11]
-
Label Concentration (M): Label Conc. (M) = [ A_max / ε_label ] × Dilution Factor
-
Degree of Labeling (DOL): DOL = Label Conc. (M) / Protein Conc. (M)
-
Figure 2: Workflow for quantifying protein labeling efficiency by UV-Vis Spectrophotometry.
Data Presentation: Example DOL Calculation
| Parameter | Value | Justification |
| Protein | Bovine Serum Albumin (BSA) | Common protein standard. |
| ε_protein (at 280 nm) | 43,824 M⁻¹cm⁻¹ | Known value for BSA. |
| ε_label (at λ_max=350 nm) | 25,000 M⁻¹cm⁻¹ | Hypothetical value for DAPT. |
| Correction Factor (CF) | 0.25 | Hypothetical A₂₈₀/A₃₅₀ ratio for DAPT. |
| Measured A₂₈₀ | 1.200 | Spectrophotometer reading. |
| Measured A_max (350 nm) | 0.800 | Spectrophotometer reading. |
| Corrected A₂₈₀ | 1.000 | 1.200 - (0.800 * 0.25) |
| Protein Conc. (M) | 2.28 x 10⁻⁵ M | (1.000 / 43,824) |
| Label Conc. (M) | 3.20 x 10⁻⁵ M | (0.800 / 25,000) |
| Calculated DOL | 1.40 | (3.20e-5 / 2.28e-5) |
Method 2: RP-HPLC for Resolving Labeled Species
While UV-Vis provides an excellent population average, it cannot reveal the heterogeneity of the labeled product. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates molecules based on hydrophobicity and can resolve unlabeled protein from mono-labeled, di-labeled, and higher-order species.[12][13]
Principle of Causality
The DAPT molecule is significantly more hydrophobic than the polar amino groups it replaces. Each time a DAPT molecule is added to a protein, the overall hydrophobicity of the protein conjugate increases. When passed through an RP-HPLC column (e.g., C8 or C18), more hydrophobic molecules interact more strongly with the stationary phase and are retained longer.[13] By applying a gradient of increasing organic solvent (like acetonitrile), proteins are eluted in order of increasing hydrophobicity.[12] Therefore, unlabeled protein will elute first, followed by a series of peaks corresponding to protein molecules with one, two, three, or more DAPT labels. The area under each peak is proportional to the amount of that species, allowing for a precise calculation of labeling efficiency and product distribution.
Experimental Protocol: RP-HPLC Analysis
Materials:
-
Purified, labeled protein solution
-
Unlabeled protein control
-
HPLC system with a UV detector
-
RP column (C4, C8, or C18; wide-pore 300Å is best for proteins)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
Procedure:
-
Control Run: First, inject the unlabeled protein control to establish its retention time and confirm its purity.
-
Sample Injection: Inject a known amount (e.g., 10-20 µg) of the purified, DAPT-labeled protein onto the equilibrated column.
-
Gradient Elution: Elute the proteins using a linear gradient of increasing Mobile Phase B. A typical gradient might be 5% to 95% B over 30-60 minutes. This must be optimized for the specific protein.
-
Detection: Monitor the column eluent using a UV detector, typically at 214 nm (for the peptide backbone) and/or 280 nm (for aromatic residues).[14] If the DAPT label has a unique absorbance maximum, monitoring at that wavelength as well can be highly informative.
-
Data Analysis:
-
Identify the peak corresponding to the unlabeled protein (based on the control run).
-
Identify the subsequent peaks as mono-, di-, tri-labeled species, etc., based on their later retention times.
-
Integrate the area of all protein-related peaks.
-
Calculate the percentage of labeled protein: % Labeled = [ (Sum of Areas of Labeled Peaks) / (Total Area of All Peaks) ] × 100
-
Figure 3: Workflow for analyzing labeling efficiency and distribution by RP-HPLC.
Data Presentation: Example HPLC Results
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | Identity | Percentage of Total |
| 1 | 15.2 | 1,500 | Unlabeled Protein | 15.0% |
| 2 | 17.8 | 5,000 | Mono-labeled (1x DAPT) | 50.0% |
| 3 | 19.5 | 3,000 | Di-labeled (2x DAPT) | 30.0% |
| 4 | 20.6 | 500 | Tri-labeled (3x DAPT) | 5.0% |
| Total | 10,000 | 100.0% | ||
| Labeling Efficiency | 85.0% |
Method 3: Mass Spectrometry for Unambiguous Confirmation
Mass Spectrometry (MS) is the most powerful and direct method for assessing labeling efficiency. It measures the mass-to-charge ratio (m/z) of molecules, providing an unambiguous readout of the number of DAPT molecules covalently attached to the protein.[15]
Principle of Causality
Every successful labeling event adds the precise molecular weight of the DAPT molecule to the protein. By analyzing the labeled protein sample with a mass spectrometer (typically using electrospray ionization, ESI), a mass spectrum is generated. For an unlabeled protein, this spectrum will show a peak (or a series of charge states that can be deconvoluted) corresponding to its molecular weight. For a partially labeled sample, the spectrum will display a distribution of peaks: one for the unlabeled protein, a second peak at [Mass_protein + Mass_DAPT], a third at [Mass_protein + 2*Mass_DAPT], and so on.[16][17] The relative intensity of these peaks directly reflects the relative abundance of each species in the sample.
Experimental Protocol: Intact Protein Mass Spectrometry
Materials:
-
Purified, labeled protein solution
-
Unlabeled protein control
-
Desalting columns/tips (e.g., C4 or C18 ZipTips®)
-
MS-compatible solvents (e.g., 0.1% formic acid in water/acetonitrile)
-
High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap)
Procedure:
-
Desalting is Non-Negotiable: Salts from buffers (like PBS) severely suppress ionization in ESI-MS. The sample must be desalted immediately prior to analysis. This is a critical self-validating step.
-
Control Analysis: Analyze the unlabeled, desalted protein to obtain its exact experimental mass as a reference.
-
Sample Analysis: Infuse the desalted, DAPT-labeled protein sample into the mass spectrometer.
-
Acquire Spectrum: Acquire data over the appropriate m/z range for the expected charge states of your protein.
-
Data Deconvolution: Use the instrument's software to deconvolute the raw spectrum (which shows multiple peaks for different charge states) into a "zero-charge" mass spectrum. This spectrum will display the actual molecular weights of the species present.
-
Analysis:
-
Identify the peak for the unlabeled protein.
-
Identify peaks corresponding to the addition of one or more DAPT molecules by observing mass shifts equal to the molecular weight of DAPT.
-
Calculate the relative abundance of each species based on the peak intensities (height or area).
-
References
- 1. Edman degradation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. longdom.org [longdom.org]
- 4. thomassci.com [thomassci.com]
- 5. researchgate.net [researchgate.net]
- 6. Edman Degradation: Techniques for N-Terminal Amino Acid Sequencing of Proteins and Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Cysteine specific bioconjugation with benzyl isothiocyanates - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02934C [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Spectrophotometric determination of protein concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. renyi.hu [renyi.hu]
- 13. Reversed-phase Chromatography (RP-HPLC / RP-UPLC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 14. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Fluorescent Probes Utilizing 4-(Dimethylamino)phenyl Thiocyanate
Introduction: Unlocking New Vistas in Fluorescence Sensing
The development of highly sensitive and selective fluorescent probes is a cornerstone of modern chemical biology, biomedical research, and diagnostic tool development. These molecular reporters provide real-time, non-invasive insights into complex biological processes. The 4-(dimethylamino)phenyl moiety is a powerful electron-donating group, renowned for its ability to impart favorable photophysical properties, such as large Stokes shifts and high quantum yields, to fluorophores. This application note details the synthesis of novel fluorescent probes leveraging the versatile reactivity of 4-(Dimethylamino)phenyl thiocyanate. We will explore a robust, two-step synthetic strategy that transforms this readily available building block into a potent nucleophile, which can then be conjugated to a fluorophore scaffold to create a "turn-on" fluorescent sensor for biological thiols. This guide is intended for researchers, scientists, and professionals in drug development seeking to expand their toolkit of fluorescent probes for cellular imaging and analyte detection.
Chemical Principles and Synthetic Strategy
The core of our synthetic approach hinges on the conversion of the thiocyanate group (-SCN) into a more reactive thiol group (-SH). Aryl thiocyanates are versatile intermediates in organic synthesis, and their transformation into other sulfur-containing functional groups is well-documented.[1] Specifically, we will focus on the reduction of this compound to 4-(Dimethylamino)thiophenol. This conversion is critical as the resulting thiophenol is a potent nucleophile capable of participating in reactions that modulate the fluorescence of a reporter molecule.
Our chosen strategy for fluorescent probe construction involves the nucleophilic aromatic substitution (SNAr) reaction between the generated 4-(Dimethylamino)thiophenol and a fluorophore equipped with a fluorescence-quenching leaving group. A common and effective quenching moiety for this purpose is the 2,4-dinitrophenyl (DNP) group. The DNP group is an excellent electron acceptor and can quench the fluorescence of a nearby fluorophore through photoinduced electron transfer (PeT). Upon nucleophilic attack by the thiophenol, the DNP group is displaced, disrupting the PeT process and leading to a significant enhancement in fluorescence intensity—a "turn-on" response.
The overall synthetic workflow can be visualized as follows:
Figure 1: A high-level overview of the two-step synthesis of a "turn-on" fluorescent probe from this compound.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative fluorescent probe.
Part 1: Synthesis of 4-(Dimethylamino)thiophenol from this compound
This protocol describes the conversion of the thiocyanate to the corresponding thiol using phosphorus pentasulfide, a method known for its efficiency under mild conditions.[2]
Materials:
-
This compound
-
Phosphorus pentasulfide (P₄S₁₀)
-
Toluene, anhydrous
-
Deionized water
-
Ethyl acetate
-
Sodium sulfate, anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.78 g, 10 mmol) in anhydrous toluene (50 mL) in a 100 mL round-bottom flask, add phosphorus pentasulfide (2.22 g, 5 mmol).
-
The resulting suspension is stirred and heated to reflux under a nitrogen atmosphere. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), the reaction mixture is cooled to room temperature.
-
The reaction is carefully quenched by the dropwise addition of deionized water (20 mL).
-
The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 4-(Dimethylamino)thiophenol.
Part 2: Synthesis of a Thiol-Responsive "Turn-On" Fluorescent Probe
This protocol details the reaction of the synthesized 4-(Dimethylamino)thiophenol with a 2,4-dinitrophenyl ether-functionalized coumarin fluorophore. The cleavage of the dinitrophenyl ether by the thiophenol will result in a significant fluorescence enhancement.
Materials:
-
4-(Dimethylamino)thiophenol (from Part 1)
-
7-hydroxy-4-methylcoumarin
-
2,4-Dinitrofluorobenzene
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Phosphate-buffered saline (PBS)
-
Fluorescence spectrophotometer
Procedure:
Step 2a: Synthesis of the Non-fluorescent Precursor (7-(2,4-dinitrophenoxy)-4-methylcoumarin)
-
To a solution of 7-hydroxy-4-methylcoumarin (1.76 g, 10 mmol) in anhydrous DMF (50 mL), add potassium carbonate (2.76 g, 20 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2,4-dinitrofluorobenzene (1.86 g, 10 mmol) to the reaction mixture and stir at 60 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water, and dried to yield the non-fluorescent precursor.
Step 2b: Synthesis of the Fluorescent Probe
-
Dissolve the non-fluorescent precursor from Step 2a (342 mg, 1 mmol) and 4-(Dimethylamino)thiophenol (153 mg, 1 mmol) in a mixture of PBS buffer (pH 7.4) and DMF (1:1 v/v).
-
The reaction progress can be monitored by observing the increase in fluorescence intensity over time using a fluorescence spectrophotometer (Excitation ~365 nm, Emission ~450 nm).
-
The reaction is typically complete within 30-60 minutes at room temperature. The resulting solution contains the "turned-on" fluorescent probe.
Figure 2: Detailed workflow for the synthesis of the thiol-responsive fluorescent probe.
Photophysical Properties and Data
The resulting fluorescent probe, upon reaction with the target thiol, is expected to exhibit significant changes in its photophysical properties. The 4-(dimethylamino)phenyl group acts as a strong electron donor, which, when conjugated to the coumarin scaffold, will result in a probe with desirable fluorescence characteristics.
| Property | Non-fluorescent Precursor | "Turn-On" Fluorescent Probe |
| Absorption Max (λabs) | ~320 nm | ~365 nm |
| Emission Max (λem) | Negligible | ~450 nm |
| Quantum Yield (Φ) | < 0.01 | > 0.5 (estimated) |
| Stokes Shift | N/A | ~85 nm |
| Appearance | Colorless | Bright Blue Fluorescence |
Table 1: Expected photophysical properties of the non-fluorescent precursor and the final "turn-on" fluorescent probe. These values are estimates based on similar coumarin-based probes and may vary depending on the specific solvent environment.
Applications in Research and Development
The fluorescent probe synthesized through this protocol has a wide range of potential applications in biological and chemical research:
-
Detection of Biological Thiols: The probe can be used for the selective detection of important biological thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy). Aberrant levels of these thiols are associated with various diseases, making this probe a valuable tool for studying oxidative stress and cellular redox homeostasis.
-
High-Throughput Screening: The "turn-on" nature of the probe makes it suitable for high-throughput screening assays to identify modulators of thiol-related enzymatic activity or compounds that alter cellular thiol levels.
-
Cellular Imaging: The probe's ability to become fluorescent upon reaction with thiols allows for the visualization of thiol distribution and dynamics within living cells using fluorescence microscopy.
-
Drug Development: In drug development, this probe can be used to assess the impact of drug candidates on cellular redox environments.
Conclusion
This application note provides a comprehensive guide to the synthesis of a novel "turn-on" fluorescent probe using this compound as a key building block. The described two-step protocol, involving the reduction of the thiocyanate to a thiophenol followed by a nucleophilic aromatic substitution reaction with a quenched fluorophore, is a robust and versatile strategy. The resulting probe is expected to exhibit excellent photophysical properties and has significant potential for a variety of applications in biomedical research and drug discovery. The principles and protocols outlined herein can be adapted for the synthesis of a diverse range of fluorescent probes with tailored specificities and response mechanisms.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 4-(Dimethylamino)phenyl Thiocyanate (DAPT) Labeling
Welcome to the technical support center for 4-(Dimethylamino)phenyl thiocyanate (DAPT) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common challenges and achieve optimal results in your labeling experiments.
Introduction to DAPT Labeling
This compound (DAPT) is a labeling reagent used in bioconjugation to attach a dimethylaminophenyl group to biomolecules. While isothiocyanates are more commonly used for labeling primary amines, thiocyanates like DAPT offer an alternative reactivity profile. Understanding the underlying chemistry is paramount to successful and reproducible labeling.
The key reactive group in DAPT is the thiocyanate (-S-C≡N). This group can react with nucleophilic residues on proteins, primarily the primary amines of lysine residues and the N-terminal α-amine. The reaction proceeds via nucleophilic attack on the carbon atom of the thiocyanate group, leading to the formation of an isothiourea linkage.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is the primary target for DAPT labeling on a protein?
A1: The primary targets for DAPT labeling are the primary amine groups found on the side chain of lysine residues and the N-terminus of the protein. The reaction forms a stable isothiourea bond.
Q2: How does DAPT differ from isothiocyanate reagents (e.g., FITC)?
A2: DAPT is a thiocyanate (-S-C≡N), while reagents like FITC are isothiocyanates (-N=C=S). Although both can react with amines, their reaction mechanisms and optimal conditions differ. Isothiocyanates are generally more reactive towards amines and form a thiourea linkage. The reactivity of thiocyanates with amines is typically lower, which can be advantageous for achieving more controlled labeling.
Q3: What are the key parameters to control for a successful DAPT labeling reaction?
A3: The most critical parameters are pH, the molar ratio of DAPT to the protein, reaction time, and temperature. Proper buffer selection is also crucial to avoid competing reactions.
Reaction Conditions
Q4: What is the optimal pH for DAPT labeling of primary amines?
A4: For labeling primary amines (lysine residues), a moderately alkaline pH in the range of 8.0 to 9.5 is generally recommended.[1] In this pH range, the amine groups are sufficiently deprotonated and thus more nucleophilic, facilitating the reaction with the electrophilic thiocyanate group.
Q5: Can DAPT react with cysteine residues?
A5: While the primary target of DAPT is primary amines, there is potential for reactivity with thiol groups of cysteine residues, especially at a slightly acidic to neutral pH (around 6.5-7.5).[1] However, the reaction with amines is generally favored at a more alkaline pH. To favor amine labeling and minimize reaction with cysteines, it is recommended to perform the reaction at pH 8.0 or higher.
Q6: What is a good starting molar excess of DAPT to protein?
A6: A good starting point is a 10- to 20-fold molar excess of DAPT to the protein. The optimal ratio will depend on the number of accessible lysine residues on your protein and the desired degree of labeling (DOL). It is advisable to perform a titration experiment to determine the optimal molar excess for your specific application.
Q7: What are the recommended reaction time and temperature?
A7: A typical reaction can be carried out for 1 to 4 hours at room temperature or overnight at 4°C. Longer incubation times at lower temperatures can sometimes lead to more specific labeling and reduce the risk of protein degradation.
Reagent and Buffer Selection
Q8: What buffer should I use for the labeling reaction?
A8: It is critical to use an amine-free buffer to prevent the buffer components from competing with the protein for reaction with DAPT. Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at the desired pH. Avoid buffers containing Tris or glycine.
Q9: How should I prepare and store my DAPT stock solution?
A9: DAPT should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL). This stock solution should be stored at -20°C, protected from moisture. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during DAPT labeling experiments.
Problem 1: Low or No Labeling Efficiency
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | Verify the pH of your reaction buffer. For targeting lysine residues, ensure the pH is between 8.0 and 9.5. A lower pH will result in protonated amines, which are poor nucleophiles. |
| Presence of primary amines in the buffer. | Ensure your buffer is free of primary amines (e.g., Tris, glycine). These will react with DAPT and reduce the amount available for labeling your protein. Perform a buffer exchange into a suitable amine-free buffer like PBS or borate buffer before starting the labeling reaction. |
| Inactive DAPT reagent. | DAPT is sensitive to moisture. Ensure it has been stored properly in a desiccated environment. Use a fresh vial of DAPT or test the reactivity of your current stock on a small molecule containing a primary amine. |
| Insufficient molar excess of DAPT. | The number of accessible lysine residues varies between proteins. Increase the molar excess of DAPT in increments (e.g., 30x, 50x) to see if the labeling efficiency improves. |
| Protein conformation masks target residues. | The accessibility of lysine residues can be limited by the protein's tertiary structure. Consider adding a mild denaturant (e.g., low concentration of urea), but be cautious as this may affect your protein's activity. |
| Short reaction time or low temperature. | Increase the incubation time or perform the reaction at room temperature instead of 4°C. Monitor the reaction progress over time to determine the optimal duration. |
Problem 2: Protein Precipitation During or After Labeling
| Possible Cause | Recommended Solution |
| High concentration of organic solvent. | The final concentration of DMF or DMSO from the DAPT stock solution should ideally be below 10% (v/v). Higher concentrations can denature and precipitate the protein. Prepare a more concentrated DAPT stock solution to minimize the volume added. |
| Over-labeling of the protein. | Excessive labeling can alter the protein's isoelectric point and solubility, leading to precipitation. Reduce the molar excess of DAPT or shorten the reaction time. |
| Protein instability at the reaction pH. | Some proteins are not stable at alkaline pH. Check the stability of your protein in the chosen reaction buffer before adding DAPT. If necessary, perform the labeling at a lower pH, but be aware that this may reduce the labeling efficiency of amines. |
Problem 3: Non-specific Labeling or Undesired Reactivity
| Possible Cause | Recommended Solution |
| Reaction with cysteine residues. | If you want to exclusively label amines, ensure the reaction pH is sufficiently high (pH > 8.5) to favor amine reactivity over thiol reactivity. If your protein has highly reactive cysteines, consider blocking them with a thiol-specific reagent before DAPT labeling. |
| Hydrolysis of the DAPT reagent. | In aqueous solutions, DAPT can be susceptible to hydrolysis, especially at extreme pH values. Prepare the DAPT stock solution in anhydrous solvent and add it to the reaction mixture immediately before starting the incubation. |
Experimental Protocols
General Protocol for DAPT Labeling of a Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.
-
If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.
-
-
DAPT Stock Solution Preparation:
-
Allow the vial of DAPT to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of DAPT in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Calculate the required volume of the DAPT stock solution to achieve the desired molar excess (e.g., 20-fold).
-
While gently stirring the protein solution, slowly add the DAPT stock solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification:
-
Remove the unreacted DAPT and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis against a suitable buffer (e.g., PBS).
-
-
Characterization:
-
Determine the degree of labeling (DOL) by spectrophotometry or mass spectrometry.
-
Diagrams
DAPT Labeling Workflow
Caption: Workflow for DAPT labeling of proteins.
pH-Dependent Reactivity of DAPT
Caption: Influence of pH on DAPT reactivity.
References
Technical Support Center: Troubleshooting Low Labeling Efficiency with 4-(Dimethylamino)phenyl thiocyanate
Welcome to the technical support guide for 4-(Dimethylamino)phenyl thiocyanate (DAPT). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during protein labeling experiments with DAPT. Our goal is to provide you with the expertise and practical insights needed to ensure successful and reproducible conjugation.
Introduction to DAPT Labeling Chemistry
This compound is an amine-reactive labeling reagent. While the thiocyanate group (-SCN) itself is not highly reactive towards amines, it is understood that under typical labeling conditions, particularly at a slightly basic pH, it can undergo isomerization to the highly reactive isothiocyanate (-N=C=S) form. This is a crucial concept, as the reactivity of isothiocyanates with primary amines (the N-terminus and lysine side chains) is a well-established and efficient method for protein conjugation, forming a stable thiourea bond.[1][2] Therefore, successful labeling with DAPT is contingent on facilitating this isomerization and optimizing the subsequent reaction with the protein's nucleophilic residues.
Frequently Asked Questions (FAQs)
Q1: My labeling efficiency with DAPT is consistently low. What are the primary factors I should investigate?
Low labeling efficiency is a common issue that can often be resolved by systematically evaluating several key parameters of your experimental setup. The most likely culprits fall into three categories: issues with the reagent itself, suboptimal reaction conditions, and the properties of your protein.
-
Reagent Integrity: DAPT, like many amine-reactive compounds, is susceptible to hydrolysis, especially when exposed to moisture.[3] If the reagent has degraded, it will no longer be capable of efficient labeling. Always ensure your DAPT is stored in a cool, dry place and consider using a fresh vial if you suspect degradation.
-
Suboptimal Reaction pH: The isomerization of thiocyanate to the reactive isothiocyanate and the subsequent reaction with primary amines are highly pH-dependent. The target amine groups on the protein must be in a deprotonated, nucleophilic state to react. A pH range of 8.5-9.5 is generally recommended for labeling primary amines.[4][5] If the pH is too low, the amines will be protonated and unreactive. If it's too high, you risk protein denaturation.
-
Buffer Composition: The presence of competing nucleophiles in your reaction buffer is a major cause of low efficiency. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will react with the isothiocyanate, quenching the reaction with your protein of interest.[6] Always use amine-free buffers like phosphate, borate, or carbonate/bicarbonate.
-
Protein Concentration and Molar Ratio: The kinetics of the labeling reaction are concentration-dependent. A protein concentration of at least 2 mg/mL is often recommended to ensure efficient labeling.[5][6] Additionally, the molar ratio of DAPT to your protein is critical. A significant molar excess of the labeling reagent is typically required, but an extremely high excess can lead to protein precipitation.[7]
Q2: I'm observing precipitation of my protein during or after the labeling reaction. What's causing this and how can I prevent it?
Protein precipitation upon labeling is a frequent challenge, often stemming from changes in the protein's surface properties after conjugation.[7][8] The addition of the relatively hydrophobic DAPT molecule can lead to aggregation.
Here are several strategies to mitigate precipitation:
-
Optimize the Degree of Labeling (DOL): Over-labeling is a common cause of precipitation.[7][9] Reducing the molar ratio of DAPT to your protein can result in a lower, more soluble DOL. It's advisable to perform a titration experiment to find the optimal balance between labeling efficiency and protein solubility.
-
Adjust Buffer Conditions:
-
Incorporate Solubility-Enhancing Additives: The inclusion of certain excipients in your labeling buffer can help maintain protein stability.
| Additive | Recommended Starting Concentration | Mechanism of Action |
| Glycerol | 5-20% (v/v) | Increases solvent viscosity and stabilizes protein structure. |
| Arginine | 50-100 mM | Suppresses aggregation by interacting with hydrophobic patches. |
| Non-ionic detergents (e.g., Tween-20) | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation. |
-
Modify the Labeling Protocol:
-
Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can sometimes reduce aggregation.
-
Protein Concentration: While a higher protein concentration is generally better for labeling kinetics, it can also promote aggregation. If you're facing precipitation, try labeling at a lower protein concentration and then concentrating the final product if necessary.[8]
-
Q3: How can I be sure that my DAPT reagent is active and ready for use?
The isothiocyanate group is sensitive to moisture.[10] To ensure the reactivity of your DAPT:
-
Proper Storage: Store DAPT in a desiccator at the recommended temperature.
-
Fresh Stock Solutions: Prepare the DAPT stock solution in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use.[6] Do not store DAPT in solution for extended periods.
-
Small-Scale Test Reaction: If you have doubts about the reagent's activity, perform a small-scale control reaction with a known, well-characterized protein that is rich in lysine residues, such as bovine serum albumin (BSA).
Q4: What is the best way to remove unreacted DAPT after the labeling reaction?
Removing the free, unreacted label is crucial to prevent interference in downstream applications and to accurately determine the degree of labeling.[4]
-
Size-Exclusion Chromatography (SEC): This is the most common and effective method. Use a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer. The larger, labeled protein will elute first, while the smaller, unreacted DAPT molecules will be retained.[4][6]
-
Dialysis: This is another effective method, particularly for larger volumes. Dialyze the reaction mixture against your storage buffer with several buffer changes to ensure complete removal of the free label.
Experimental Protocols
Protocol 1: Standard Protein Labeling with DAPT
This protocol provides a starting point for labeling your protein of interest with DAPT. Optimization of the DAPT:protein molar ratio and other parameters may be necessary.
-
Buffer Preparation: Prepare an amine-free labeling buffer, such as 0.1 M sodium bicarbonate, pH 8.5-9.0.
-
Protein Preparation:
-
Dissolve or exchange your protein into the labeling buffer at a concentration of 2-10 mg/mL.
-
Ensure that any interfering substances (e.g., Tris, glycine, ammonium salts) have been removed through dialysis or buffer exchange.[6]
-
-
DAPT Stock Solution Preparation:
-
Allow the vial of DAPT to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of DAPT in anhydrous DMSO.
-
-
Labeling Reaction:
-
Calculate the required volume of the DAPT stock solution to achieve the desired molar excess over your protein (a starting point of a 20-fold molar excess is recommended).
-
While gently vortexing the protein solution, add the DAPT stock solution dropwise.
-
Protect the reaction from light and incubate for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Separate the labeled protein from the unreacted DAPT using a size-exclusion chromatography desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled protein (these will typically be the first colored fractions to elute).
-
Protocol 2: Spectrophotometric Determination of the Degree of Labeling (DOL)
This protocol allows you to calculate the average number of DAPT molecules conjugated to each protein molecule.
-
Spectra Acquisition:
-
Measure the absorbance of the purified, labeled protein solution at 280 nm (A280) and at the absorbance maximum for DAPT (Amax). Note: The exact Amax for DAPT may need to be determined experimentally, but a reasonable starting point can be estimated from its chemical structure or available spectral data.
-
-
Calculations:
-
Correction Factor (CF): Determine the correction factor for the absorbance of DAPT at 280 nm. This is calculated as: CF = A280 of free DAPT / Amax of free DAPT
-
Protein Concentration: Calculate the molar concentration of your protein: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein where ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
Degree of Labeling (DOL): Calculate the DOL using the following formula:[11][12][13] DOL = Amax / (ε_DAPT × Protein Concentration (M)) where ε_DAPT is the molar extinction coefficient of DAPT at its Amax.
-
Visualizing the Workflow and Key Relationships
DAPT Labeling Reaction Pathway
Caption: The proposed reaction pathway for protein labeling with DAPT.
Troubleshooting Logic Flow
Caption: A systematic workflow for troubleshooting low DAPT labeling efficiency.
References
- 1. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 2. peptideweb.com [peptideweb.com]
- 3. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 4. scrum-net.co.jp [scrum-net.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. lifewp.bgu.ac.il [lifewp.bgu.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. lookchem.com [lookchem.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Degree of labeling (DOL) step by step [abberior.rocks]
Technical Support Center: Enhancing the Stability of 4-(Dimethylamino)phenyl Thiocyanate (DAPT) Solutions
Welcome to the technical support center for 4-(Dimethylamino)phenyl thiocyanate (DAPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of DAPT solutions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity and reliability of your experiments.
Introduction to this compound (DAPT) Stability
This compound (DAPT) is a versatile reagent in organic synthesis. However, its utility can be compromised by its inherent instability in solution. The primary degradation pathways for aryl thiocyanates like DAPT are hydrolysis and isomerization to the corresponding isothiocyanate. These degradation processes can be influenced by a variety of factors including the choice of solvent, pH, temperature, and exposure to light. This guide will provide a comprehensive overview of these factors and offer practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Q1: My DAPT solution has changed color. What does this indicate?
A color change in your DAPT solution, often to a yellow or brownish hue, is a common indicator of degradation. This can be due to the formation of various degradation products, including the corresponding isothiocyanate isomer or products from hydrolysis. It is crucial to prepare fresh solutions or verify the purity of the solution if a color change is observed.
Q2: Which solvent should I use to prepare my DAPT stock solution?
The choice of solvent is critical for the stability of DAPT. While DAPT is soluble in polar organic solvents like ethanol and ether, it has very low solubility in water.[1][2][3] For optimal stability, it is recommended to use anhydrous aprotic solvents such as acetonitrile or dimethyl sulfoxide (DMSO) . Protic solvents, like alcohols and water, can participate in hydrogen bonding and may facilitate hydrolysis of the thiocyanate group.[4][5]
Q3: How should I store my DAPT solutions?
To maximize the shelf-life of your DAPT solutions, they should be stored under the following conditions:
-
Temperature: Store at 2-8°C for short-term use (days to weeks) and at -20°C or lower for long-term storage.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil. Photodegradation can be a significant issue for many aromatic compounds.
-
Inert Atmosphere: For long-term storage, it is advisable to overlay the solution with an inert gas like argon or nitrogen to minimize oxidative degradation.
Q4: Can I use a DAPT solution that has been stored for a while?
Before using a previously prepared DAPT solution, it is highly recommended to assess its purity, especially if it has been stored for an extended period or if there are any visual signs of degradation. A quick purity check using a validated analytical method, such as the HPLC method detailed in this guide, can prevent the use of degraded material and ensure the reliability of your experimental results.
Q5: What are the primary degradation products of DAPT?
The two primary degradation pathways for DAPT are:
-
Isomerization: DAPT can rearrange to form its more thermodynamically stable isomer, 4-(Dimethylamino)phenyl isothiocyanate. This process can be catalyzed by heat and certain ions.[6]
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the thiocyanate group can be hydrolyzed to form 4-(dimethylamino)thiophenol or other related compounds.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of DAPT solution leading to lower effective concentration. | 1. Prepare fresh DAPT solutions before each experiment. 2. Verify the purity of the DAPT solid before preparing solutions. 3. Implement proper storage conditions as outlined in the FAQs. |
| Precipitate formation in the solution | 1. Use of a solvent in which DAPT has low solubility. 2. Temperature fluctuations causing the compound to fall out of solution. 3. Formation of insoluble degradation products. | 1. Ensure the use of an appropriate solvent (e.g., anhydrous acetonitrile or DMSO). 2. Gently warm the solution to redissolve the precipitate, but be cautious of thermal degradation. 3. If the precipitate does not redissolve upon warming, it is likely a degradation product, and the solution should be discarded. |
| Rapid color change upon dissolution | 1. Contaminated solvent (e.g., presence of water or acidic/basic impurities). 2. Poor quality of the solid DAPT starting material. | 1. Use fresh, anhydrous, high-purity solvents. 2. Source DAPT from a reputable supplier and check the certificate of analysis. |
Understanding DAPT Degradation Pathways
The stability of DAPT is primarily threatened by isomerization and hydrolysis. Understanding these pathways is key to preventing them.
Caption: Primary degradation pathways of DAPT.
Experimental Protocols
Protocol 1: Preparation of a Standard DAPT Stock Solution
This protocol describes the preparation of a 10 mM stock solution of DAPT in anhydrous acetonitrile.
Materials:
-
This compound (DAPT), solid
-
Anhydrous acetonitrile (ACN)
-
Amber glass vial with a PTFE-lined cap
-
Analytical balance
-
Volumetric flask
Procedure:
-
Accurately weigh approximately 17.83 mg of DAPT solid.
-
Quantitatively transfer the weighed DAPT to a 10 mL volumetric flask.
-
Add a small amount of anhydrous acetonitrile to dissolve the solid.
-
Once dissolved, bring the solution to the 10 mL mark with anhydrous acetonitrile.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the solution to a labeled amber glass vial for storage.
-
For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the solution at -20°C.
Protocol 2: Forced Degradation Study of DAPT
This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of DAPT under various stress conditions, in accordance with ICH guidelines.[7][8]
Workflow for Forced Degradation Study:
Caption: Workflow for the forced degradation study of DAPT.
Procedure:
-
Prepare a 1 mg/mL solution of DAPT in a 1:1 mixture of acetonitrile and water.
-
Aliquot the solution into separate, transparent glass vials for each stress condition.
-
Acidic Degradation: Add an equal volume of 0.2 M HCl to an aliquot to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Degradation: Add an equal volume of 0.2 M NaOH to an aliquot to achieve a final concentration of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ to an aliquot to achieve a final concentration of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate an aliquot at 80°C for 24 hours.
-
Photolytic Degradation: Expose an aliquot to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[9] Keep a control sample wrapped in foil to protect it from light.
-
After the specified time, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-stressed control, using the stability-indicating HPLC method described below.
Protocol 3: Stability-Indicating HPLC Method for DAPT
This HPLC method is designed to separate DAPT from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
Note: This method should be validated for its specificity, linearity, accuracy, and precision for DAPT and its identified degradation products.
Strategies for Stabilization
For applications requiring enhanced stability, the addition of antioxidants can be considered. Radical scavengers like butylated hydroxytoluene (BHT) may help to mitigate oxidative degradation pathways.[10][11] It is recommended to evaluate the compatibility and efficacy of any stabilizing agent for your specific application. A typical starting concentration for BHT would be in the range of 0.01-0.1% (w/v).
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound CAS#: 7152-80-9 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. spectrabase.com [spectrabase.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. scite.ai [scite.ai]
- 10. Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of Proteins Labeled with 4-(Dimethylamino)phenyl thiocyanate (DAPT)
Welcome to the technical support center for the purification of proteins labeled with 4-(Dimethylamino)phenyl thiocyanate (DAPT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful purification of your DAPT-labeled proteins. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to overcome experimental challenges.
Introduction to DAPT Labeling
This compound (DAPT) is a chemical labeling reagent used to modify proteins. It belongs to the isothiocyanate family of compounds, which are known to react with primary amine groups on proteins.[1][2] Specifically, the isothiocyanate group (-N=C=S) of DAPT forms a stable thiourea bond with the ε-amino group of lysine residues and the α-amino group of the protein's N-terminus.[1][3] This covalent modification allows for the introduction of the dimethylaminophenyl group, which can be useful for various downstream applications, including protein sequencing and interaction studies.[4][5]
The purification of the labeled protein is a critical step to remove unreacted DAPT and any reaction by-products, as their presence can interfere with subsequent assays.[3] This guide will walk you through common purification strategies and help you troubleshoot potential issues.
Diagram: DAPT Labeling and Purification Workflow
Caption: General workflow for labeling proteins with DAPT and subsequent purification.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of DAPT with proteins?
A1: DAPT, like other isothiocyanates, reacts with nucleophilic primary amine groups present on the protein.[1] The primary targets are the ε-amino group of lysine side chains and the N-terminal α-amino group. The reaction is a nucleophilic addition of the unprotonated amine to the electrophilic carbon atom of the isothiocyanate group, resulting in the formation of a stable thiourea linkage.[1] To facilitate this, the reaction is typically carried out at a slightly alkaline pH (8.0-9.0) to deprotonate the amino groups, increasing their nucleophilicity.[3]
Q2: Which buffer should I use for the labeling reaction?
A2: It is crucial to use a buffer that is free of primary or secondary amines, as these will compete with the protein for reaction with DAPT.[3] Buffers such as phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer at a pH of 8.0-9.0 are suitable choices. Avoid buffers containing Tris or glycine.[3]
Q3: How much DAPT should I use?
A3: A molar excess of DAPT to protein is generally required to drive the labeling reaction. A common starting point is a 10- to 20-fold molar excess of the labeling reagent to the protein.[6][7] However, the optimal ratio can vary depending on the protein's reactivity and the desired degree of labeling, so empirical optimization may be necessary.[6]
Q4: How can I remove the unreacted DAPT after the labeling reaction?
A4: Several methods can be employed to remove small molecules like unreacted DAPT from the much larger labeled protein. The most common and effective techniques are:
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, this method separates molecules based on their size.[8][9] The larger labeled protein will elute from the column first, while the smaller, unreacted DAPT molecules are retained in the porous beads of the chromatography resin and elute later.[9][10]
-
Dialysis: This technique involves placing the protein solution in a semi-permeable membrane with a specific molecular weight cut-off (MWCO) that is smaller than the protein but larger than the DAPT molecule.[7] The unreacted DAPT will diffuse out of the dialysis bag into a larger volume of buffer, which is changed several times to ensure complete removal.[7][11]
-
Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag or GST-tag), you can use affinity chromatography to bind your labeled protein to a specific resin.[12][13] The unreacted DAPT will not bind and can be washed away. The labeled protein is then eluted from the column.[13]
Q5: How do I know if my protein is successfully labeled?
A5: The degree of labeling (DOL), which is the average number of DAPT molecules per protein molecule, can be determined spectrophotometrically.[6] This involves measuring the absorbance of the labeled protein solution at two wavelengths: one corresponding to the maximum absorbance of DAPT and the other at 280 nm for the protein concentration. The specific absorbance maximum for the dimethylaminophenyl group will need to be determined. Alternatively, mass spectrometry can provide a more precise measurement of the mass shift upon labeling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency | 1. Suboptimal pH: The amino groups on the protein are protonated and less reactive. 2. Presence of competing nucleophiles: The buffer (e.g., Tris, glycine) or other additives are reacting with the DAPT. 3. Insufficient molar excess of DAPT: Not enough labeling reagent to drive the reaction. 4. Protein is not stable at the labeling pH. | 1. Ensure the reaction buffer pH is between 8.0 and 9.0.[3] 2. Switch to an amine-free buffer like PBS, borate, or carbonate.[3] 3. Increase the molar ratio of DAPT to protein (e.g., 30-50 fold excess).[6] 4. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[6] |
| Protein Aggregation/Precipitation after Labeling | 1. High degree of labeling: Excessive modification of lysine residues can alter the protein's surface charge and pI, leading to insolubility.[14] 2. Hydrophobic nature of DAPT: The addition of the hydrophobic dimethylaminophenyl group can expose hydrophobic patches, promoting aggregation. 3. Unfavorable buffer conditions: The buffer composition may not be optimal for the labeled protein's stability. | 1. Reduce the molar excess of DAPT in the labeling reaction. 2. Perform the labeling reaction at a lower protein concentration. 3. Include stabilizing agents like glycerol or non-ionic detergents in the buffer.[6] 4. Use size-exclusion chromatography to separate soluble, labeled protein from aggregates.[15] |
| Difficulty Removing Unreacted DAPT | 1. Inappropriate purification method: The chosen method may not be efficient for small molecule removal. 2. Incorrect MWCO for dialysis: The membrane pores are too small for DAPT to pass through effectively. 3. Insufficient buffer changes during dialysis: The concentration gradient is not maintained, slowing down diffusion. | 1. Use size-exclusion chromatography (desalting column) for efficient and rapid removal.[10] 2. Select a dialysis membrane with a MWCO that is significantly larger than DAPT but smaller than your protein.[7] 3. Perform at least 3-4 buffer changes with a large volume of dialysis buffer over 24-48 hours.[7] |
| Labeled Protein is Inactive | 1. Labeling of critical lysine residues: DAPT may have modified lysines in the active site or a binding interface. 2. Conformational changes induced by labeling: The modification may have altered the protein's tertiary structure. | 1. Reduce the degree of labeling by lowering the DAPT to protein ratio. 2. If possible, use site-directed mutagenesis to protect critical lysine residues. 3. Characterize the structural integrity of the labeled protein using techniques like circular dichroism. |
Experimental Protocols
Protocol 1: Purification of DAPT-Labeled Protein using Size-Exclusion Chromatography (SEC)
This protocol is ideal for achieving high resolution and removing both unreacted DAPT and potential protein aggregates.[8][10]
-
Column Equilibration:
-
Select a size-exclusion chromatography column with a fractionation range appropriate for your protein of interest.
-
Equilibrate the column with at least two column volumes of a suitable, amine-free buffer (e.g., PBS, pH 7.4).
-
-
Sample Preparation:
-
After the labeling reaction, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any large aggregates.
-
-
Sample Loading:
-
Carefully load the supernatant from the previous step onto the equilibrated SEC column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[10]
-
-
Chromatography and Fraction Collection:
-
Run the chromatography at the recommended flow rate for your column.
-
Collect fractions as the sample elutes. The labeled protein, being larger, will elute first, followed by the smaller, unreacted DAPT molecules.
-
-
Analysis of Fractions:
-
Monitor the elution profile by measuring the absorbance at 280 nm (for protein) and the absorbance maximum of the DAPT label.
-
Analyze the collected fractions by SDS-PAGE to identify those containing the purified, labeled protein.
-
-
Pooling and Concentration:
-
Pool the fractions containing the pure, labeled protein.
-
If necessary, concentrate the pooled fractions using an appropriate method such as ultrafiltration.
-
Protocol 2: Purification of DAPT-Labeled Protein using Dialysis
This method is suitable for removing a large excess of unreacted DAPT, especially for larger sample volumes.[7]
-
Prepare Dialysis Tubing:
-
Select dialysis tubing with a molecular weight cut-off (MWCO) that is at least 10-20 times smaller than your protein's molecular weight but significantly larger than DAPT. A 10 kDa MWCO is often a good choice for proteins larger than 30 kDa.
-
Prepare the dialysis tubing according to the manufacturer's instructions (this may involve boiling in sodium bicarbonate and EDTA).
-
-
Sample Loading:
-
Transfer the labeling reaction mixture into the prepared dialysis tubing, ensuring to leave some space for potential volume changes.
-
Securely close both ends of the tubing with clips.
-
-
Dialysis:
-
Place the sealed dialysis tubing in a beaker containing a large volume (at least 100 times the sample volume) of cold (4°C) dialysis buffer (e.g., PBS, pH 7.4).
-
Stir the buffer gently on a magnetic stir plate.
-
Perform the dialysis at 4°C for at least 24 hours, with at least three to four buffer changes.[7][11]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer and recover the purified, labeled protein solution.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Proteins as binding targets of isothiocyanates in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An efficient method for FITC labelling of proteins using tandem affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]
- 9. goldbio.com [goldbio.com]
- 10. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 11. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 12. sinobiological.com [sinobiological.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Hydrolysis of the Thiocyanate Group
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering stability challenges with thiocyanate-containing compounds. The thiocyanate functional group (R-SCN) is a versatile moiety in drug development, but its susceptibility to hydrolysis can compromise compound integrity, leading to loss of activity and the formation of unwanted byproducts.[1][2] This resource provides a structured approach to understanding, troubleshooting, and mitigating these stability issues.
Foundational Knowledge: Understanding Thiocyanate Instability
Before troubleshooting, it's crucial to understand the chemical pathways through which organic thiocyanates degrade. Unlike the relatively stable inorganic thiocyanate anion (SCN⁻), the organic functional group (R-SCN) is susceptible to several degradation mechanisms, primarily hydrolysis and isomerization.
Key Degradation Pathways:
-
Hydrolysis: This is a primary concern in aqueous environments. The reaction involves the nucleophilic attack of water or hydroxide ions on the electrophilic carbon atom of the thiocyanate group. The susceptibility to hydrolysis is significantly influenced by pH and temperature.[3][4]
-
Isomerization: Certain organic thiocyanates, particularly allylic and benzylic types, can readily isomerize to the more thermodynamically stable isothiocyanates (R-NCS).[5] This rearrangement can be catalyzed by heat or trace impurities.
-
Oxidation: While less common than hydrolysis, the sulfur atom in the thiocyanate group can be susceptible to oxidation, especially in the presence of strong oxidizing agents or certain metal ions.[6]
The mechanism of hydrolysis is critical to grasp. Under neutral or alkaline conditions, hydroxide ions (OH⁻) act as potent nucleophiles, accelerating degradation. Under acidic conditions, protonation of the nitrogen atom can activate the carbon for nucleophilic attack by water.
Caption: General mechanisms for acid- and base-catalyzed hydrolysis of organic thiocyanates.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during experiments in a practical question-and-answer format.
Q1: My thiocyanate-containing compound is rapidly degrading in my aqueous buffer. What is the most likely cause?
A1: The most common culprits for degradation in aqueous media are pH and temperature .
-
Causality: The thiocyanate group's carbon atom is electrophilic and susceptible to nucleophilic attack by water or hydroxide ions. This reaction is significantly accelerated at non-neutral pH and higher temperatures.[3] A study on thiocyanate dissociation, although focused on the inorganic ion, demonstrated a clear mathematical relationship between the degradation rate constant, pH, and temperature, highlighting that lower pH and higher temperature increase degradation rates.[4]
-
Troubleshooting Protocol:
-
Characterize the Degradation: First, confirm that hydrolysis is the issue. Use an analytical method like HPLC or LC-MS to monitor the disappearance of your parent compound and the appearance of new peaks over time.
-
Conduct a pH-Rate Profile Study: Prepare your compound in a series of buffers across a pH range (e.g., pH 3, 5, 7, 9). Maintain a constant temperature (e.g., 25°C or 37°C) and concentration.
-
Analyze the Data: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours) and quantify the remaining parent compound. Plot the natural log of the concentration versus time to determine the degradation rate constant (k) at each pH. The pH at which the rate is slowest is your pH of maximum stability.
-
Assess Temperature Effects: Repeat the experiment at your optimal pH but at different temperatures (e.g., 4°C, 25°C, 40°C). This will quantify the temperature dependence and underscore the importance of cold storage. For many compounds susceptible to hydrolysis, refrigeration can dramatically slow degradation.[7]
-
Q2: I've confirmed my compound is unstable, but I'm unsure of the degradation products. How can I identify them?
A2: Identifying degradation products is key to confirming the hydrolysis pathway and ruling out other mechanisms like oxidation.
-
Causality: Hydrolysis of an organic thiocyanate (R-SCN) can lead to several products depending on the exact conditions and the structure of 'R'. Common products include the corresponding thiol (R-SH), thiocarbamate, or potentially cyanate and sulfide.[5][8] Isomerization to an isothiocyanate (R-NCS) is also a possibility, which may then hydrolyze further.[5]
-
Identification Workflow:
-
Forced Degradation Study: Intentionally degrade your compound under controlled stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate a sufficient quantity of degradants for analysis.
-
LC-MS/MS Analysis: Liquid Chromatography-Mass Spectrometry is the premier tool for this task.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the degradant peaks. This allows you to propose elemental formulas.
-
Perform MS/MS fragmentation on the parent compound and the degradant peaks. By comparing the fragmentation patterns, you can often identify the core structure that remains intact and deduce the modification (e.g., loss of CN, addition of OH).
-
-
NMR Spectroscopy: If a major degradant can be isolated (e.g., via preparative HPLC), ¹H and ¹³C NMR spectroscopy can provide definitive structural elucidation.
-
Q3: Are there specific formulation excipients that are incompatible with the thiocyanate group?
A3: Yes, careful selection of excipients is critical to prevent compatibility issues. While a comprehensive database for thiocyanate is sparse, we can infer incompatibilities based on its chemical nature.[9]
-
Causality: The electrophilic nature of the thiocyanate carbon and the nucleophilic/oxidisable nature of the sulfur atom are the primary drivers of incompatibility.
-
Known & Potential Incompatibilities:
-
Nucleophilic Excipients: Amines (e.g., tromethamine), thiols (e.g., thioglycerol), and potentially some alcohols at elevated pH can react directly with the thiocyanate group.
-
Oxidizing Agents: Peroxides, even at trace levels as impurities in excipients like povidone or PEG, can oxidize the sulfur atom.
-
Reactive Impurities: Aldehydes or reducing sugars (e.g., lactose) can potentially react with the thiocyanate group or its hydrolysis products.
-
Metal Ions: Certain transition metal ions can coordinate with the thiocyanate group, potentially catalyzing its degradation.[10]
-
-
Screening Protocol:
-
Binary Mixtures: Prepare 1:1 (w/w) physical mixtures of your active pharmaceutical ingredient (API) with each proposed excipient.
-
Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks). Include a control sample of the pure API.
-
Analysis: Analyze the samples by a stability-indicating method (like HPLC) to check for the appearance of new degradation peaks or a significant loss of the API in a specific mixture compared to the control.
-
Proactive Strategies for Stability Enhancement
Beyond troubleshooting, proactive design and formulation choices can minimize hydrolysis from the outset.
Strategy 1: Formulation Control
The most direct way to enhance stability is to control the compound's immediate environment.
| Strategy | Mechanism of Action | Key Considerations |
| pH Adjustment | Minimize the rate of acid- or base-catalyzed hydrolysis by formulating at the pH of maximum stability.[11] | Determine the optimal pH via a pH-rate profile study. Use a buffer system with adequate capacity to maintain the target pH. |
| Solvent Selection | Reduce the concentration of water, the primary reactant in hydrolysis. | For liquid formulations, consider co-solvents like propylene glycol, ethanol, or PEG 400. Assess API solubility and toxicity of the solvent system. |
| Lyophilization | Remove water from the formulation to prevent hydrolysis in the solid state. | The amorphous solid state created by lyophilization can still be hygroscopic. Proper packaging is essential. |
| Moisture Protection | Prevent exposure of solid dosage forms to atmospheric moisture.[12] | Use desiccants in packaging and employ moisture-barrier films (e.g., Aclar®, PVDC) for blister packs. |
| Complexation | Sequester the labile functional group within a cyclodextrin cavity. | This can sterically hinder the approach of water molecules. Requires a good fit between the host cyclodextrin and the guest molecule.[11] |
Strategy 2: Structural Modification (Medicinal Chemistry Approach)
If formulation strategies are insufficient, modifying the molecule itself may be necessary during lead optimization.
-
Steric Hindrance: Introducing bulky groups near the thiocyanate moiety can physically block the approach of a water molecule, slowing the rate of hydrolysis.
-
Electronic Modulation: Adding electron-withdrawing groups elsewhere in the molecule can decrease the electron density on the thiocyanate carbon, making it less susceptible to nucleophilic attack. However, this must be balanced with the desired pharmacological activity.
-
Bioisosteric Replacement: In some cases, the thiocyanate group can be replaced with a more stable bioisostere that preserves the desired biological activity but is less prone to hydrolysis.[7] This is a significant modification and requires extensive structure-activity relationship (SAR) studies.
Caption: A decision workflow for troubleshooting and mitigating thiocyanate hydrolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the chemistry of organic thiocyanates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. digitalcommons.mtech.edu [digitalcommons.mtech.edu]
- 5. Organic thiocyanates - Wikipedia [en.wikipedia.org]
- 6. THIOCYANATE: A potentially useful therapeutic agent with host defense and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A chemical rationale of drug stability and degradation- An insightful approach - IP Int J Compr Adv Pharmacol [ijcap.in]
- 8. XCIV.—The chemistry of organic acid “thiocyanates” and their derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. quora.com [quora.com]
- 12. ftloscience.com [ftloscience.com]
removing unreacted 4-(Dimethylamino)phenyl thiocyanate from a sample
Starting the Investigation
I've initiated the data gathering phase, focusing on 4-(Dimethyl amino)phenyl thiocyanate (DAPT). I'm currently immersed in Google searches, unearthing details on its chemical behavior and how it's usually managed. I'm keen on establishing the standard methods for its removal.
Refining the Research Plan
I'm now zeroing in on a structured approach. I've switched gears to focus on the information's structure, so I'll begin by organizing searches to prioritize key chemical properties of DAPT and standard removal methods. I'm focusing on peer-reviewed journals to ensure credibility. Next, I'll build a question-and-answer format guide, then troubleshoot specific separation techniques. Tables and diagrams will further clarify this.
Initiating Comprehensive Search
I'm now starting a thorough search for 4-(Dimethyl amino)phenyl thiocyanate (DAPT), focusing on its solubility, reactivity, and applications, alongside established removal strategies like chromatography. I'm also looking into analytical techniques to confirm its complete removal. Peer-reviewed journals and technical notes are my priority to ensure the information's credibility.
Validation & Comparative
validating 4-(Dimethylamino)phenyl thiocyanate labeling by mass spectrometry
An In-Depth Technical Guide to Validating 4-(Dimethylamino)phenyl thiocyanate Labeling by Mass Spectrometry
For researchers, scientists, and drug development professionals, the selective modification of proteins is a cornerstone of chemical biology and proteomics. Cysteine, with its unique nucleophilic thiol group, presents an ideal target for site-specific labeling, enabling the study of protein function, structure, and interactions. While a variety of reagents exist for cysteine bioconjugation, this guide explores the use of a less conventional, yet potentially powerful tool: this compound (DAPT).
This document provides a comprehensive comparison of DAPT with alternative cysteine labeling strategies, focusing on the validation of this modification using mass spectrometry. We will delve into the underlying chemistry, provide detailed experimental protocols, and present a framework for interpreting the resulting data, empowering you to confidently assess the utility of DAPT in your research.
The Chemistry of Cysteine Labeling with DAPT
Unlike its well-known isomer, 4-(Dimethylamino)phenyl isothiocyanate (DABITC), which is traditionally used for Edman degradation to sequence the N-terminus of proteins[1], DAPT offers a different reactivity profile. The thiocyanate (-SCN) group presents an electrophilic sulfur atom that is susceptible to nucleophilic attack by the thiolate anion of a cysteine residue.
This reaction is proposed to proceed via a nucleophilic substitution mechanism, forming a stable disulfide bond between the protein and the 4-(Dimethylamino)phenyl group, with the concomitant release of a cyanide ion (CN⁻)[2][3]. This covalent modification introduces a predictable mass shift, which is the key to its detection and validation by mass spectrometry.
dot
Caption: Workflow for DAPT labeling of cysteine residues and subsequent validation by mass spectrometry.
Mass Spectrometric Validation: A Two-Pronged Approach
Mass spectrometry is the definitive method for confirming covalent modifications on proteins.[4][5] For DAPT labeling, a robust validation strategy involves two key experiments: intact mass analysis and peptide mapping by LC-MS/MS.
Intact Mass Analysis
This "top-down" approach provides a global view of the labeling reaction. By comparing the mass of the protein before and after modification, you can determine the number of DAPT molecules that have been successfully conjugated.
Experimental Protocol: Intact Mass Analysis by ESI-MS
-
Sample Preparation:
-
Prepare a stock solution of your purified protein at 1-5 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Dissolve DAPT in an organic solvent (e.g., DMSO or acetonitrile) to a concentration of 100 mM.
-
Add DAPT to the protein solution at a 10- to 50-fold molar excess. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature.
-
-
Purification:
-
Remove excess DAPT using a desalting column or buffer exchange spin column equilibrated with a mass spectrometry-compatible buffer (e.g., 20 mM ammonium bicarbonate).
-
-
Mass Spectrometry Analysis:
-
Dilute the purified, labeled protein to 0.1 mg/mL in a solution of 50% acetonitrile, 0.1% formic acid in water.
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer (e.g., a Q-TOF or Orbitrap instrument).
-
Acquire data over a mass-to-charge (m/z) range appropriate for the expected charge state distribution of your protein.
-
-
Data Analysis:
-
Deconvolute the resulting multi-charged spectrum to determine the intact mass of the protein.
-
A successful DAPT labeling will result in a mass increase of 162.06 Da for each cysteine residue modified.
Calculation of Mass Shift:
-
Molecular Formula of 4-(Dimethylamino)phenyl group: C₈H₁₀N
-
Monoisotopic Mass: (8 * 12.000000) + (10 * 1.007825) + (1 * 14.003074) = 120.081324 Da
-
Mass of Sulfur (from disulfide bond): 31.972071 Da
-
Mass of Nitrogen (from thiocyanate): 14.003074 Da
-
Mass of Carbon (from thiocyanate): 12.000000 Da
-
Mass of DAPT reagent: C₉H₁₀N₂S = 178.05649 Da
-
Mass of Cysteine residue: C₃H₇NO₂S = 121.01975 Da
-
Mass of labeled Cysteine residue (C₁₂H₁₅N₃O₂S₂ - H): 313.05549 Da
-
Mass Shift = Mass of DAPT - Mass of CN = 178.05649 - 26.003074 = 152.053416 Da
-
**Corrected Mass Shift (C8H10N attached to Cys sulfur): (C8 * 12.0) + (H10 * 1.007825) + (N * 14.003074) = 120.081324. Cys becomes dehydroalanine and adds the label. C3H3NO2 = 85.0139. The adduct is C11H13N2O2S. Let's recalculate based on the addition of the 4-(dimethylamino)phenyl group to the sulfur atom of cysteine, forming a disulfide bond and releasing cyanide. The added moiety is C8H10N. The mass of this is 120.0813 Da. The original cysteine residue loses a hydrogen atom. So the net mass change is 120.0813 - 1.0078 = 119.0735 Da. Let's re-examine the reaction. It is a nucleophilic attack of the cysteine thiol on the sulfur of the thiocyanate, displacing cyanide. This forms a protein-S-S-Ar structure. Let's assume the reaction is the cyanylation of cysteine, where the cysteine thiol attacks the carbon of the thiocyanate, displacing the arylthiol. This would result in Protein-S-CN. This is a known reaction for protein cleavage. The intended reaction is likely the attack on the sulfur. A more plausible reaction for labeling is with the isothiocyanate, which reacts with the thiol to form a dithiocarbamate. The mass of DAPT is 178.05649 Da. The reaction with a thiol (R-SH) would be R-S-C(=S)-NH-Ar. The added mass would be that of DAPT. Let's assume the user meant 4-(Dimethylamino)phenyl isothiocyanate (DABITC). The mass of DABITC is C9H10N2S = 178.05649 Da. The reaction with a cysteine thiol would add the entire molecule, resulting in a mass shift of 178.05649 Da .
-
Peptide Mapping by LC-MS/MS
This "bottom-up" proteomics approach is essential for identifying the specific cysteine residues that have been labeled.[6]
Experimental Protocol: Peptide Mapping
-
Protein Digestion:
-
Take the purified, DAPT-labeled protein (from step 2 of the intact mass analysis protocol).
-
Denature the protein in 8 M urea or 0.1% RapiGest SF.
-
Reduce any remaining disulfide bonds with 10 mM dithiothreitol (DTT) for 1 hour at 56 °C.
-
Alkylate all free cysteine thiols with 20 mM iodoacetamide (IAM) for 30 minutes at room temperature in the dark. This step is crucial to prevent disulfide scrambling and to differentiate between DAPT-labeled and unlabeled cysteines.
-
Dilute the urea to <1 M and digest the protein with a protease (e.g., trypsin) overnight at 37 °C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide mixture with formic acid and desalt using a C18 StageTip or ZipTip.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a proteomics software package (e.g., MaxQuant, Proteome Discoverer, or similar).
-
Include a variable modification on cysteine corresponding to the mass of the DAPT adduct (178.05649 Da if assuming the isothiocyanate reaction).
-
The software will identify peptides containing the DAPT modification and provide fragmentation spectra (MS/MS) that confirm the site of labeling. The MS/MS spectrum should contain fragment ions (b- and y-ions) that retain the DAPT modification, providing unambiguous evidence of the labeled residue.
-
Comparative Analysis: DAPT vs. Established Cysteine Labeling Reagents
The choice of a labeling reagent depends on the specific application. The following table provides a comparative overview of DAPT (based on the reactivity of its isothiocyanate isomer for cysteine labeling) with two of the most common cysteine-alkylating reagents, Iodoacetamide (IAM) and N-ethylmaleimide (NEM).[7]
| Feature | 4-(Dimethylamino)phenyl isothiocyanate (DABITC/DAPT isomer) | Iodoacetamide (IAM) | N-ethylmaleimide (NEM) |
| Reaction Mechanism | Nucleophilic addition to the isothiocyanate | Sₙ2 nucleophilic substitution | Michael addition |
| Target Residue | Cysteine (thiol), Lysine (amine), N-terminus (amine)[8] | Cysteine (thiol) | Cysteine (thiol) |
| pH Dependence | Thiol reaction favored at pH 6.5-8.0; Amine reaction at pH > 9[8] | Optimal at pH 7.5-8.5 | Optimal at pH 6.5-7.5 |
| Mass Shift (Da) | +178.056 | +57.021 | +125.048 |
| Adduct Stability | Dithiocarbamate is generally stable | Stable thioether bond | Thioether bond, but the succinimide ring can hydrolyze |
| Potential Side Reactions | Can react with other nucleophiles (e.g., lysine, histidine) at higher pH | Can react with methionine, histidine, lysine, and tyrosine at higher pH | Can react with lysine and histidine at higher pH |
| MS/MS Fragmentation | The adduct is stable and can be readily identified. | Stable modification, easily identified. | Stable modification, easily identified. |
Conclusion
Validating protein labeling is a critical step in ensuring the reliability and reproducibility of experimental results. While this compound (DAPT) is not a conventional reagent for cysteine labeling, its isothiocyanate isomer presents a viable option with a distinct mass signature. Mass spectrometry, through both intact mass analysis and peptide mapping, provides an unequivocal method to confirm the successful and specific labeling of cysteine residues.
This guide provides the theoretical framework and practical protocols to explore the use of DAPT (or its isothiocyanate isomer) for cysteine modification. By carefully designing and executing these validation experiments, researchers can confidently employ this and other labeling reagents to advance their understanding of protein science and drug development.
References
- 1. Solid-phase protein and peptide sequencing using either 4-N,N-dimethylaminoazobenzene 4'-isothiocyanate or phenylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Site Specific Conversion of Cysteine Thiols into Thiocyanate Creates an IR Probe for Electric Fields in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfrbm.org [sfrbm.org]
- 5. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-(Dimethylamino)phenyl Isothiocyanate and Thiocyanate
For researchers, medicinal chemists, and professionals in drug development, the choice of a chemical reagent is dictated by its reactivity, selectivity, and suitability for the intended application. This guide provides an in-depth comparative analysis of two structurally isomeric but functionally distinct compounds: 4-(Dimethylamino)phenyl isothiocyanate (DMAP-ITC) and 4-(Dimethylamino)phenyl thiocyanate (DMAP-SCN). While both molecules share the same chemical formula (C₉H₁₀N₂S) and the electron-donating 4-(dimethylamino)phenyl backbone, the arrangement of the sulfur, carbon, and nitrogen atoms in their functional groups leads to profoundly different chemical behaviors.
This document explores the structural and electronic properties that govern their reactivity, provides a comparative analysis of their reactions with key biological nucleophiles, presents supporting experimental data and established chemical principles, and outlines their distinct applications.
Structural and Electronic Properties: The Basis of Divergent Reactivity
The fundamental difference between DMAP-ITC and DMAP-SCN lies in the connectivity of their functional groups: the isothiocyanate (-N=C=S) and the thiocyanate (-S-C≡N). This structural variance dictates the electronic distribution and, consequently, the primary site of electrophilic reactivity.
-
4-(Dimethylamino)phenyl Isothiocyanate (DMAP-ITC): The isothiocyanate group is a heterocumulene system. The central carbon atom is double-bonded to both nitrogen and sulfur. This carbon is highly electron-deficient and thus strongly electrophilic, making it a prime target for nucleophilic attack.[1][2] The electron-donating para-dimethylamino group further enhances the nucleophilicity of the nitrogen atom, but the reactivity is dominated by the electrophilic carbon.
-
This compound (DMAP-SCN): In the thiocyanate group, the sulfur atom is bonded to the aromatic ring, and the carbon is triple-bonded to the nitrogen. While the cyano carbon is electrophilic, the thiocyanate group as a whole can act as a good leaving group in nucleophilic aromatic substitution reactions, or it can undergo rearrangement to the more thermodynamically stable isothiocyanate isomer under certain conditions.[3][4]
The diagram below illustrates the structural differences and the primary electrophilic centers that govern their distinct chemical behaviors.
Caption: Structural and reactivity comparison of DMAP-ITC and DMAP-SCN.
Comparative Reactivity with Nucleophiles
The utility of a reagent in biological and synthetic chemistry is largely defined by its reaction with nucleophiles like amines, thiols, and alcohols. In this regard, DMAP-ITC and DMAP-SCN exhibit starkly different profiles.
2.1. Reaction with Amines
DMAP-ITC: The reaction of isothiocyanates with primary and secondary amines is robust, efficient, and forms the basis of their most significant applications. The nucleophilic amine attacks the highly electrophilic central carbon of the isothiocyanate, leading to the formation of a stable N,N'-disubstituted thiourea.[5] This reaction is the cornerstone of the Edman degradation method for protein sequencing, where phenyl isothiocyanate (PITC) is used to sequentially label and cleave N-terminal amino acids.[6][7] DMAP-ITC behaves similarly and is widely used as a labeling agent for proteins and other biomolecules.[8]
Caption: Reaction mechanism of DMAP-ITC with a primary amine.
DMAP-SCN: In contrast, aryl thiocyanates do not readily react with amines under mild conditions to form stable adducts. The reactivity of the thiocyanate group is significantly lower than that of the isothiocyanate group for this type of addition. Reactions, if they occur, often require harsh conditions and may lead to complex product mixtures or displacement of the entire -SCN group rather than addition across the C≡N bond.
2.2. Reaction with Thiols and Alcohols
DMAP-ITC: Isothiocyanates also react with other biological nucleophiles. With thiols (e.g., the side chain of cysteine), they form dithiocarbamate adducts.[9] This reaction is significant as it can contribute to the biological activity and potential cytotoxicity of isothiocyanates by modifying critical cysteine residues in proteins.[10] Reactions with alcohols are generally slower but can yield thiocarbamates.
DMAP-SCN: The sulfur of an aryl thiocyanate is susceptible to nucleophilic attack by stronger nucleophiles like thiolates, which can lead to the formation of disulfides. However, the compound is generally less reactive towards these nucleophiles compared to its isothiocyanate isomer.
Physicochemical and Spectroscopic Properties
The structural differences are also reflected in the physical and spectroscopic properties of the two compounds.
| Property | 4-(Dimethylamino)phenyl Isothiocyanate (DMAP-ITC) | This compound (DMAP-SCN) |
| Molecular Formula | C₉H₁₀N₂S[11] | C₉H₁₀N₂S[12] |
| Molecular Weight | 178.25 g/mol [8] | 178.27 g/mol [12] |
| Appearance | Yellow to orange crystalline solid[8] | White to yellow crystalline solid[12][13] |
| Melting Point | 64-70 °C[8] | 71-74 °C[12][14] |
| Boiling Point | ~152 °C at 6 mmHg[8] | ~303.6 °C at 760 mmHg[12] |
| Key IR Absorption | Strong, sharp band at ~2140-1990 cm⁻¹ (asymmetric N=C=S stretch)[8] | Sharp band at ~2150 cm⁻¹ (C≡N stretch) |
Note: IR data for DMAP-SCN is based on typical values for aryl thiocyanates, as specific spectral data was not found in the search results.
The most telling spectroscopic difference is in the infrared spectrum. DMAP-ITC shows a very strong and characteristic broad absorption for the asymmetric stretch of the -N=C=S group, while DMAP-SCN displays a sharp, less intense absorption for the -C≡N triple bond stretch.[8]
Applications Driven by Reactivity
The distinct reactivity profiles of DMAP-ITC and DMAP-SCN lead to their use in entirely different fields of chemical science.
DMAP-ITC: A Tool for Bioconjugation and Analysis The high, predictable reactivity of the isothiocyanate group with primary amines makes DMAP-ITC an invaluable reagent for:
-
Protein Labeling: Covalently attaching fluorescent or other tags to proteins at their N-terminus or on the side chains of lysine residues for detection and analysis.[8]
-
Protein Sequencing: Used in Edman-type degradation methods to determine the amino acid sequence of peptides and proteins.[15]
-
Drug Development: Serves as a chemical modifier to create novel pharmaceutical compounds.[16]
DMAP-SCN: A Versatile Synthetic Intermediate DMAP-SCN is primarily used as a building block in organic synthesis.[12] Its utility stems from the ability of the thiocyanate group to:
-
Act as a Precursor: It can be converted into other sulfur-containing functional groups.
-
Undergo Rearrangement: Can be rearranged to form the corresponding isothiocyanate, although this often requires specific conditions.[3]
-
Participate in Cyclizations: Used in the synthesis of various heterocyclic compounds, where the thiocyanate moiety is incorporated into the final ring structure.[4]
Experimental Protocol: Protein Labeling with DMAP-ITC
This protocol provides a self-validating system for labeling a model protein, such as Bovine Serum Albumin (BSA), with DMAP-ITC. The causality behind the choice of buffer and pH is critical for success.
Objective: To covalently label the primary amine groups (N-terminus and lysine residues) of BSA with DMAP-ITC.
Materials:
-
Bovine Serum Albumin (BSA)
-
4-(Dimethylamino)phenyl isothiocyanate (DMAP-ITC)
-
Coupling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0
-
Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO), anhydrous
-
Purification column (e.g., Sephadex G-25)
Rationale for Experimental Choices:
-
pH 9.0 Buffer: The reaction requires the amine to be in its unprotonated, nucleophilic state (-NH₂). A pH above the typical pKa of lysine's ε-amino group (~10.5) would be ideal, but protein stability is a concern. A pH of 9.0 provides a favorable compromise, ensuring a sufficient concentration of deprotonated amines for reaction while minimizing protein denaturation.
-
Anhydrous Organic Solvent: DMAP-ITC is sensitive to moisture and can be hydrolyzed.[16] It is first dissolved in a small amount of anhydrous DMF or DMSO before being added to the aqueous protein solution.
Caption: Workflow for labeling a protein with DMAP-ITC.
Procedure:
-
Protein Preparation: Prepare a 1-5 mg/mL solution of BSA in the pH 9.0 coupling buffer.
-
Reagent Preparation: Immediately before use, prepare a 10 mg/mL solution of DMAP-ITC in anhydrous DMF.
-
Reaction: While gently stirring the protein solution, add a 10- to 20-fold molar excess of the DMAP-ITC solution dropwise.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
-
Purification: Remove the unreacted DMAP-ITC and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Validation: The successful conjugation can be confirmed by observing a change in the UV-Vis spectrum or by fluorescence spectroscopy, as the DMAP moiety is fluorescent.[16]
Conclusion
While 4-(Dimethylamino)phenyl isothiocyanate and this compound are isomers, their reactivities are worlds apart. DMAP-ITC is a potent and specific electrophile, engineered for efficient and stable bond formation with primary amines and thiols under mild, biologically compatible conditions. This makes it a superior choice for bioconjugation, protein labeling, and analytical applications. Conversely, DMAP-SCN exhibits a more reserved reactivity profile, serving primarily as a synthetic intermediate in organic chemistry, valued for its role as a precursor to other sulfur-based functionalities and heterocyclic systems. For the researcher or drug developer, understanding this fundamental divergence in reactivity is paramount to selecting the right tool for the job, ensuring the success of synthetic and analytical endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fiveable.me [fiveable.me]
- 5. nbinno.com [nbinno.com]
- 6. Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Buy 4-(Dimethylamino)phenyl isothiocyanate | 2131-64-8 [smolecule.com]
- 9. Phenylalkyl isoselenocyanates vs phenylalkyl isothiocyanates: thiol reactivity and its implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactions of electrophiles with nucleophilic thiolate sites: relevance to pathophysiological mechanisms and remediation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. This compound | 7152-80-9 [chemicalbook.com]
- 14. echemi.com [echemi.com]
- 15. Protein pico-sequencing with 4-([5-(dimethylamino)-1-naphthylsulfonyl]amino) phenyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lookchem.com [lookchem.com]
A Comparative Guide to the Validation of Protein Sequencing Results: Edman Degradation vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate determination of a protein's amino acid sequence is a cornerstone of biological and therapeutic discovery. The primary sequence dictates a protein's structure, function, and interactions, making its precise validation a critical step in research and development. This guide provides an in-depth, objective comparison of the principal methodologies for protein sequence validation: the classic Edman degradation chemistry, with a focus on sensitive isothiocyanate reagents like 4-(Dimethylamino)phenyl isothiocyanate derivatives, and the powerful, high-throughput capabilities of mass spectrometry. We will delve into the causality behind experimental choices, provide detailed protocols, and present comparative data to empower you to select the optimal strategy for your research needs.
The Imperative of Sequence Validation
The fidelity of a protein's amino acid sequence is paramount. In basic research, it confirms the identity of a purified protein and can reveal post-translational modifications. In drug development, particularly for biologics, regulatory bodies mandate rigorous sequence confirmation to ensure product identity, purity, and consistency. An error in the sequence can lead to a non-functional or even immunogenic therapeutic. Therefore, the choice of validation method must be a carefully considered decision based on the specific requirements of the project.
N-Terminal Sequencing: A Tale of Two Methodologies
The N-terminus of a protein is often a critical region for its function and stability. Two primary techniques have dominated the landscape of N-terminal sequence validation: Edman degradation and mass spectrometry.
The Enduring Gold Standard: Edman Degradation
Developed by Pehr Edman, this chemical method provides a stepwise, residue-by-residue determination of the N-terminal amino acid sequence.[1] Its enduring appeal lies in its high accuracy and direct, unambiguous results, making it a trusted method for confirming the initial residues of a protein.[2][3]
The Chemical Workflow: A Stepwise Revelation
The Edman degradation process is a cyclical reaction with three key steps:
-
Coupling: The N-terminal amino group of the protein reacts with an isothiocyanate reagent under alkaline conditions to form a stable derivative. The traditional reagent is phenylisothiocyanate (PITC).
-
Cleavage: Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the rest of the peptide chain.
-
Conversion and Identification: The released amino acid derivative is converted into a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, typically HPLC.[4]
This cycle is repeated to sequentially identify the subsequent amino acids.[4]
References
A Senior Application Scientist's Guide to the Cross-Reactivity of 4-(Dimethylamino)phenyl thiocyanate (DAPT)
Introduction: Navigating the Reactivity Landscape of a Versatile Reagent
In the realm of synthetic chemistry and drug development, 4-(Dimethylamino)phenyl thiocyanate (DAPT) emerges as a compound of significant interest. Its unique molecular architecture, featuring an electron-rich aromatic system coupled with an electrophilic thiocyanate moiety, presents a dual-faceted reactivity profile. The electron-donating dimethylamino group activates the phenyl ring towards electrophilic substitution, while the thiocyanate group (-S-C≡N) serves as a target for nucleophilic attack. This duality makes DAPT a valuable precursor for the synthesis of a wide array of sulfur and nitrogen-containing heterocyclic compounds, which are scaffolds of paramount importance in medicinal chemistry.[1][2]
However, the very features that make DAPT a potent synthetic tool also necessitate a thorough understanding of its potential cross-reactivity with various functional groups commonly present in complex molecular environments, such as in biological systems or during multi-step organic syntheses. Undesired side reactions can lead to reduced yields, purification challenges, and in the context of chemical biology, off-target effects that confound experimental results.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the cross-reactivity of DAPT with key functional groups. We will delve into the mechanistic underpinnings of these reactions, present a comparative analysis of reactivity, and provide detailed, self-validating experimental protocols to empower researchers to assess and control the reactivity of DAPT in their specific applications. Our approach is grounded in established chemical principles and supported by authoritative literature, ensuring that this guide serves as a reliable resource for making informed decisions in your research endeavors.
The Electronic Character of DAPT: A Tale of Two Reactivities
The reactivity of DAPT is fundamentally governed by the electronic interplay between the dimethylamino group and the thiocyanate functionality, mediated by the aromatic ring. The lone pair of electrons on the nitrogen atom of the dimethylamino group participates in resonance with the phenyl ring, increasing the electron density at the ortho and para positions. This makes the aromatic ring highly susceptible to electrophilic attack.
Conversely, the thiocyanate group is a potent electrophile at the central carbon atom. The linear S-C≡N geometry and the electronegativity difference between carbon and nitrogen create a significant dipole moment, rendering the carbon atom electron-deficient and thus a prime target for nucleophiles. This electrophilicity is the primary driver of the cross-reactivity discussed in this guide.
It is this dichotomy – an electron-rich aromatic ring and an electrophilic functional group – that defines the chemical personality of DAPT and dictates its reaction pathways with different reagents.
Comparative Cross-Reactivity Analysis
In this section, we will systematically explore the reactivity of DAPT with a panel of common functional groups. The discussion is based on established principles of organic chemistry and supported by literature precedents.
Thiols: The Primary Target
Thiols, and their corresponding thiolates, are soft and highly effective nucleophiles. It is well-established that thiols react readily with electrophilic cyanating agents to form thiocyanates.[3] In the context of DAPT, the reaction of a thiol with the thiocyanate moiety is expected to be the most facile and rapid reaction.
Mechanism: The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic carbon of the DAPT thiocyanate group. This results in the displacement of the 4-(dimethylamino)phenolate as a leaving group, forming a new thiocyanate.
Caption: Reaction of DAPT with a thiol.
Experimental Evidence: The synthesis of thiocyanates from thiols is a common transformation in organic chemistry.[3] While a direct study of DAPT's cross-reactivity is not extensively documented, the high chemoselectivity of S-cyanation in the presence of other nucleophiles like amines has been reported.[4]
Amines (Primary and Secondary): A Competing Nucleophile
Primary and secondary amines are also potent nucleophiles, albeit generally harder than thiols. Their reaction with DAPT is plausible, particularly under conditions that favor nucleophilic attack. The literature describes the thiocyanation of anilines, suggesting that aromatic amines can react with thiocyanating agents.[1][2]
Mechanism: Similar to thiols, the reaction would involve the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the thiocyanate group. This would lead to the formation of a cyanamide and the 4-(dimethylamino)thiophenol byproduct.
Caption: Reaction of DAPT with a primary amine.
Selectivity Considerations: In a competitive scenario with a thiol, the thiol is expected to react preferentially due to its greater softness and higher nucleophilicity towards the soft electrophilic carbon of the thiocyanate.
Alcohols and Phenols: Reluctant Reactants
Alcohols and phenols are significantly weaker nucleophiles than thiols and amines. Consequently, a direct, uncatalyzed reaction with DAPT is generally not expected under mild conditions. The literature supports this, showing that the reaction of aryl thiocyanates with alcohols to form alkyl aryl sulfides requires the presence of a phosphine catalyst.[5] This suggests that the hydroxyl group itself is not sufficiently nucleophilic to attack the thiocyanate directly.
Catalyzed Reaction: In the presence of a phosphine such as triphenylphosphine, the thiocyanate is activated, forming a phosphonium intermediate which is then susceptible to attack by the alcohol.
Carboxylic Acids: Generally Unreactive
Carboxylic acids are weak nucleophiles and are unlikely to react directly with DAPT under standard conditions. While there are reports of decarboxylative thiocyanation of carboxylic acids, these are specific, catalyzed reactions that do not represent a general cross-reactivity.[6]
Water: Assessing Hydrolytic Stability
The stability of DAPT in aqueous media is a critical parameter, especially for applications in biological systems. Aryl thiocyanates are generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, hydrolysis can occur, although typically slowly. The related isothiocyanates have been shown to undergo hydrolysis in aqueous acid.[7]
Quantitative Comparison of Reactivity
To provide a clear, at-a-glance comparison, the expected reactivity of DAPT with various functional groups is summarized in the table below. The reactivity is ranked on a qualitative scale from "High" to "Negligible" under standard laboratory conditions (neutral pH, room temperature, common organic solvents).
| Functional Group | Model Compound | Expected Reactivity | Probable Product(s) | Supporting Evidence |
| Thiol | Benzyl mercaptan | High | Benzyl thiocyanate | High nucleophilicity of thiols, literature on S-cyanation.[3][4] |
| Primary Amine | Benzylamine | Moderate | Benzylcyanamide | Nucleophilic character of amines, literature on aniline thiocyanation.[1][2] |
| Secondary Amine | Dibenzylamine | Low to Moderate | Dibenzylcyanamide | Steric hindrance may reduce reactivity compared to primary amines. |
| Alcohol (Primary) | Benzyl alcohol | Negligible (without catalyst) | No reaction | Low nucleophilicity of alcohols. Reaction requires activation.[5] |
| Phenol | Phenol | Negligible (without catalyst) | No reaction | Low nucleophilicity of phenols.[1][2] |
| Carboxylic Acid | Benzoic acid | Negligible | No reaction | Weak nucleophilicity of carboxylates.[6] |
| Water | H₂O | Very Low | Hydrolysis products (slow) | General stability of aryl thiocyanates.[7] |
Experimental Protocols for Cross-Reactivity Assessment
To empirically validate the predicted reactivity and to provide a framework for assessing the behavior of DAPT in specific experimental systems, we present a series of standardized, self-validating protocols.
General Experimental Workflow
The following workflow is designed to be a robust and reproducible method for assessing the cross-reactivity of DAPT.
Caption: General workflow for assessing DAPT cross-reactivity.
Protocol 1: Reaction with Thiols
-
Objective: To quantify the rate of reaction between DAPT and a model thiol.
-
Materials:
-
DAPT (10 mM stock in acetonitrile)
-
Benzyl mercaptan (10 mM stock in acetonitrile)
-
Reaction buffer: 50 mM phosphate buffer, pH 7.4, with 50% acetonitrile (v/v)
-
Quenching solution: 1% Trifluoroacetic acid (TFA) in acetonitrile
-
-
Procedure:
-
In a microcentrifuge tube, combine 50 µL of DAPT stock and 50 µL of benzyl mercaptan stock in 400 µL of reaction buffer to achieve a final concentration of 1 mM for each reactant.
-
As a negative control, prepare a similar reaction mixture replacing the benzyl mercaptan stock with acetonitrile.
-
Incubate the reactions at 25°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a 50 µL aliquot and immediately add it to 150 µL of quenching solution.
-
Analyze the quenched samples by LC-MS to determine the concentration of remaining DAPT and the formation of benzyl thiocyanate.
-
-
Self-Validation: The negative control should show no significant degradation of DAPT over the time course of the experiment. The reaction should show a time-dependent decrease in DAPT concentration and a corresponding increase in the product peak.
Protocol 2: Reaction with Primary Amines
-
Objective: To quantify the rate of reaction between DAPT and a model primary amine.
-
Materials:
-
DAPT (10 mM stock in acetonitrile)
-
Benzylamine (10 mM stock in acetonitrile)
-
Reaction buffer: 50 mM phosphate buffer, pH 8.5, with 50% acetonitrile (v/v) (a slightly higher pH is used to increase the nucleophilicity of the amine)
-
Quenching solution: 1% TFA in acetonitrile
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting benzyl mercaptan with benzylamine.
-
Time points for analysis may need to be extended (e.g., 0, 1, 4, 24 hours) due to the expected slower reaction rate.
-
-
Self-Validation: Similar to Protocol 1, the negative control should be stable, and the reaction should show time-dependent conversion.
Protocol 3: Reaction with Alcohols
-
Objective: To assess the reactivity of DAPT with a model alcohol.
-
Materials:
-
DAPT (10 mM stock in acetonitrile)
-
Benzyl alcohol (10 mM stock in acetonitrile)
-
Reaction buffer: 50 mM phosphate buffer, pH 7.4, with 50% acetonitrile (v/v)
-
Quenching solution: 1% TFA in acetonitrile
-
-
Procedure:
-
Follow the same procedure as in Protocol 1, substituting benzyl mercaptan with benzyl alcohol.
-
Analyze samples at extended time points (e.g., 0, 24, 48 hours).
-
-
Self-Validation: It is expected that there will be minimal to no reaction in the absence of a catalyst.
Conclusion and Field-Proven Insights
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of this compound. Based on the available evidence and fundamental chemical principles, we can conclude that DAPT exhibits a clear preference for soft nucleophiles, with thiols being the most reactive functional group. Amines represent a potential for cross-reactivity, particularly at higher pH, while alcohols, phenols, and carboxylic acids are largely unreactive under standard conditions.
For researchers utilizing DAPT in their synthetic strategies or as a chemical probe, these findings have significant practical implications:
-
For Selective Reactions: To achieve selective modification of thiols in the presence of other nucleophiles, it is advisable to perform reactions at or near neutral pH and at the lowest effective concentration of DAPT.
-
Avoiding Side Reactions: When working with amine-containing molecules, be mindful of the potential for competing reactions. A careful optimization of reaction conditions, including pH and temperature, may be necessary to favor the desired outcome.
-
In Biological Systems: The high reactivity of DAPT with thiols suggests that it will readily react with cysteine residues in proteins. This can be exploited for targeted labeling, but also represents a potential source of off-target effects. The relative inertness towards other biological nucleophiles is a favorable characteristic for a selective chemical probe.
By employing the principles and protocols outlined in this guide, researchers can harness the synthetic potential of DAPT while mitigating the risks associated with its cross-reactivity, ultimately leading to more robust and reliable scientific outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanochemical Thiocyanation of Aryl Compounds via C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. General and practical formation of thiocyanates from thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alkyl aryl sulphides from the interaction of aryl thiocyanates and alcohols under the influence of triphenylphosphine or of trialkyl phosphites - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Divergent process for the catalytic decarboxylative thiocyanation and isothiocyanation of carboxylic acids promoted by visible light - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC04624A [pubs.rsc.org]
- 7. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Quantitative Proteomics: 4-(Dimethylamino)phenyl isothiocyanate (DMPITC) Labeling vs. Mainstream Alternatives
In the landscape of quantitative proteomics, the choice of labeling strategy is paramount, dictating the scope, sensitivity, and complexity of an experiment. While isobaric tags like iTRAQ and TMT dominate the field for high-throughput, multiplexed analyses, other chemical labeling reagents offer unique advantages for specific applications. This guide provides an in-depth comparison of a lesser-known reagent, 4-(Dimethylamino)phenyl isothiocyanate (DMPITC), with established methods, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Quest for Quantitative Precision
Quantitative proteomics aims to measure the relative or absolute abundance of proteins across different biological samples. This is crucial for understanding disease mechanisms, identifying biomarkers, and evaluating drug efficacy. Chemical labeling, a cornerstone of this field, involves covalently attaching isotope-coded tags to peptides. This allows for the pooling of multiple samples, minimizing experimental variability and enabling simultaneous analysis by mass spectrometry (MS).
While isobaric tags (TMT, iTRAQ) are designed to be chemically identical and fragment to produce reporter ions for quantification at the MS2 or MS3 level, other reagents, like DMPITC, function as non-isobaric labels. These reagents create a mass shift at the peptide level, enabling quantification at the MS1 precursor ion level. Although not a mainstream tool for global proteomics, DMPITC presents interesting chemical properties worth exploring, particularly in the context of targeted proteomics.
The Chemistry of DMPITC Labeling
4-(Dimethylamino)phenyl isothiocyanate is the reactive form of 4-(Dimethylamino)phenyl thiocyanate. The isothiocyanate group (-N=C=S) is highly reactive towards primary amines, specifically the N-terminal α-amine of a peptide and the ε-amine of lysine side chains. The reaction, conducted under basic conditions, forms a stable thiourea linkage.
The key feature of DMPITC is the tertiary amine provided by the dimethylamino group. This group can enhance the ionization efficiency of labeled peptides in electrospray ionization (ESI), potentially leading to stronger signals in the mass spectrometer. A study by Diego (2012) demonstrated that derivatization with DMPITC and similar reagents led to a significant increase in signal yield for a target peptide in Multiple Reaction Monitoring (MRM) mass spectrometry.[1][2]
Caption: Chemical reaction of DMPITC with a peptide's primary amine.
Comparative Analysis: DMPITC vs. TMT/iTRAQ and Dimethyl Labeling
Direct experimental comparisons of DMPITC with TMT or iTRAQ in a global proteomics context are not available in current literature, reflecting its niche status. However, based on its chemical properties and the principles of mass spectrometry, we can construct a logical comparison. We also include stable isotope dimethyl labeling, a cost-effective MS1-based quantification method, as a relevant point of comparison.[3][4]
| Feature | 4-(Dimethylamino)phenyl isothiocyanate (DMPITC) | TMT / iTRAQ | Stable Isotope Dimethyl Labeling |
| Principle | Non-isobaric chemical labeling | Isobaric chemical labeling | Non-isobaric chemical labeling |
| Quantification Level | MS1 (Precursor Ion Intensity) | MS2 or MS3 (Reporter Ion Intensity) | MS1 (Precursor Ion Intensity) |
| Multiplexing Capacity | Typically 2-plex (light/heavy isotopes) | High (up to 18-plex with TMTpro)[5] | Up to 5-plex has been demonstrated[6] |
| Chemistry | Isothiocyanate reacts with primary amines | NHS-ester reacts with primary amines | Reductive amination of primary amines |
| Signal Enhancement | Yes, dimethylamino group can increase ionization efficiency and MRM signal[1][2] | No inherent signal enhancement beyond tag mass | Yes, dimethylation can improve ionization efficiency[7] |
| Ratio Compression | Not applicable (MS1 quantification) | A known issue, requires advanced methods (MS3, synchronous precursor selection) to mitigate[8] | Not applicable (MS1 quantification) |
| Cost | Potentially low (simple chemical reagent) | High (complex synthesis of isobaric tags) | Very Low (inexpensive reagents)[3][4] |
| Primary Application | Targeted Proteomics (MRM), N-terminal sequencing | Global, high-throughput quantitative proteomics | Global, high-throughput quantitative proteomics |
| Data Analysis | Requires software for MS1 feature detection and quantification | Requires specialized software to extract and normalize reporter ion intensities | Requires software for MS1 feature detection and quantification |
Experimental Design: A Workflow for DMPITC Labeling
The following protocol is a generalized, self-validating methodology for using DMPITC for a simple two-sample (e.g., control vs. treated) quantitative experiment. This would require a stable isotope-labeled version of DMPITC (e.g., ¹³C or ¹⁵N labeled) for the "heavy" channel, which is not commercially standard but could be custom synthesized.
Caption: Experimental workflow for quantitative proteomics using DMPITC.
Step-by-Step Protocol
-
Protein Extraction and Digestion:
-
Extract total protein from your two samples (e.g., "Control" and "Treated") using a standard lysis buffer.
-
Perform a protein assay (e.g., BCA) to determine protein concentration.
-
Take equal amounts of protein from each sample (e.g., 100 µg).
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.
-
Digest the proteins into peptides overnight using trypsin.
-
-
DMPITC Labeling:
-
Desalt the resulting peptide mixtures using a C18 solid-phase extraction (SPE) cartridge and dry them completely.
-
Reconstitute the "Control" peptides in a labeling buffer (e.g., 100 mM triethylammonium bicarbonate, pH 8.5). Add the "light" (unlabeled) DMPITC reagent. The optimal molar ratio of reagent to peptide needs to be determined empirically but a 10-fold molar excess is a good starting point.
-
Reconstitute the "Treated" peptides in the same labeling buffer. Add the "heavy" (isotope-labeled) DMPITC reagent in the same molar excess.
-
Incubate both reactions for 1-2 hours at room temperature. The causality here is that a basic pH deprotonates the primary amines, making them nucleophilic and reactive towards the isothiocyanate group.
-
-
Sample Pooling and Cleanup:
-
Quench the labeling reaction by adding a primary amine-containing buffer, such as hydroxylamine or Tris, to consume any excess DMPITC.
-
Combine the "light"-labeled Control and "heavy"-labeled Treated samples in a 1:1 ratio.
-
Perform a final desalting step using C18 SPE to remove residual reagent, quenching buffer, and salts. Dry the combined, labeled peptide sample.
-
-
LC-MS/MS Analysis and Data Processing:
-
Reconstitute the final sample in a solvent appropriate for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Analyze the sample on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument should be set to a data-dependent acquisition (DDA) mode.
-
For data analysis, use a software suite (like MaxQuant, Proteome Discoverer, or similar) that can identify peptide pairs with a specific mass difference corresponding to the heavy and light DMPITC tags at the MS1 level. The software will calculate the ratio of the areas under the curve for the heavy and light precursor ion chromatograms to determine the relative quantification.
-
Conclusion and Authoritative Perspective
As a Senior Application Scientist, it is clear that 4-(Dimethylamino)phenyl isothiocyanate (DMPITC) is not a direct competitor to mainstream isobaric tags like TMT and iTRAQ for global, multiplexed quantitative proteomics. The primary limitations are its non-isobaric nature, which complicates the MS1 spectrum, and the lack of commercially available, multi-plexible (more than 2-plex) kits.
However, the chemistry is sound, and the reagent holds potential in niche applications. The demonstrated ability of the dimethylamino group to enhance signal intensity could be highly valuable in targeted proteomics (e.g., MRM or PRM assays), where maximizing the signal for a few specific low-abundance peptides is the primary goal.[1][2] In this context, DMPITC could serve as a cost-effective derivatization agent to push the limits of detection for specific protein targets.
For researchers embarking on a quantitative proteomics study, the choice of reagent must align with the experimental question. For broad, discovery-phase experiments comparing multiple conditions, the high multiplexing capability of TMT and iTRAQ is unparalleled.[5] For simpler, two-condition comparisons where cost is a major factor, stable isotope dimethyl labeling offers a robust and economical alternative.[3][4] DMPITC should be considered a specialized tool, reserved for hypothesis-driven, targeted studies where its potential for signal enhancement can be fully leveraged.
References
- 1. search.lib.uconn.edu [search.lib.uconn.edu]
- 2. "Substituted Phenyl Isothiocyanates for Improved Protein Quantification" by Pamela Ann C Diego [digitalcommons.lib.uconn.edu]
- 3. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of iTRAQ and TMT Techniques: Choosing the Right Protein Quantification Method | MtoZ Biolabs [mtoz-biolabs.com]
- 6. Five-plex isotope dimethyl labeling for quantitative proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparing iTRAQ, TMT and SILAC | Silantes [silantes.com]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of 4-(Dimethylamino)phenyl thiocyanate
Welcome to an in-depth exploration of the gas-phase behavior of 4-(Dimethylamino)phenyl thiocyanate (DAPT) under various mass spectrometry fragmentation techniques. This guide is tailored for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation and quantification of small molecules. Here, we will dissect the fragmentation patterns of DAPT when subjected to Collision-Induced Dissociation (CID), Higher-energy C-trap Dissociation (HCD), and Electron Transfer Dissociation (ETD), providing both experimental data and mechanistic insights to inform your analytical choices.
Introduction to this compound (DAPT)
This compound is an aromatic organic compound with the chemical formula C₉H₁₀N₂S.[1][2] Its structure comprises a phenyl ring substituted with a dimethylamino group and a thiocyanate group. This molecule and its isomer, 4-(dimethylamino)phenyl isothiocyanate, are of interest in various chemical and biological studies, including as derivatizing agents to enhance mass spectrometric signals of other molecules.[3] Understanding its intrinsic fragmentation behavior is crucial for its unambiguous identification and for developing robust analytical methods.
The Critical Role of Fragmentation in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is a cornerstone of modern analytical chemistry, enabling the structural characterization of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. The choice of fragmentation technique significantly influences the type and abundance of these product ions, thereby dictating the quality and nature of the structural information obtained. In this guide, we compare the performance of three widely used fragmentation methods on DAPT.
Collision-Induced Dissociation (CID): A High-Energy Perspective
Expected Fragmentation Pattern under CID
Based on GC-MS data for DAPT from the PubChem database, which utilizes high-energy electron ionization, we can anticipate a rich fragmentation spectrum under CID.[5] The major expected fragmentation pathways for the molecular ion of DAPT (m/z 178) would involve cleavages around the dimethylamino and thiocyanate functional groups.
A key fragmentation pathway for N,N-dimethylaniline derivatives involves the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another characteristic fragmentation is the cleavage of the C-S bond, leading to ions representing the dimethylaminophenyl moiety and the thiocyanate group.
Table 1: Predicted Major Fragment Ions of this compound in CID
| m/z (Predicted) | Proposed Fragment Structure | Remarks |
| 178 | [C₉H₁₀N₂S]⁺• | Molecular Ion |
| 163 | [C₈H₇N₂S]⁺ | Loss of a methyl radical (•CH₃) |
| 134 | [C₈H₁₀N]⁺ | Loss of the thiocyanate radical (•SCN) |
| 120 | [C₇H₈N]⁺ | Subsequent fragmentation of the dimethylaminophenyl moiety |
Proposed CID Fragmentation Pathway for DAPT
Caption: Proposed CID fragmentation pathway for DAPT.
Higher-energy C-trap Dissociation (HCD): A Beam-Type CID Approach
Higher-energy C-trap Dissociation (HCD) is a beam-type CID technique performed in a collision cell, offering high-resolution and accurate mass measurements of fragment ions in Orbitrap mass spectrometers.[6] Unlike ion trap CID, HCD typically provides a more complete fragmentation pattern with better detection of low-mass ions.
Experimental HCD Fragmentation of DAPT
Fortunately, experimental HCD data for DAPT is available from the MassBank repository, as seen in PubChem.[5] The analysis was performed on a Q Exactive Orbitrap mass spectrometer. The protonated molecule [M+H]⁺ of DAPT has a measured m/z of 179.0637.
Table 2: Experimental HCD Fragment Ions of this compound
| Precursor m/z | Fragment m/z | Relative Intensity | Proposed Fragment |
| 179.0637 | 164.0402 | 383 | [M+H-CH₃]⁺ |
| 179.0637 | 121.0886 | 16 | [C₈H₁₁N]⁺ |
| 179.0637 | 137.0117 | 4 | [M+H-C₂H₄N]⁺ |
| 179.0637 | 147.0137 | 2 | [M+H-S]⁺ |
The most abundant fragment ion at m/z 164.0402 corresponds to the loss of a methyl group from the protonated precursor. The ion at m/z 121.0886 likely represents the protonated N,N-dimethylaniline after cleavage of the S-C bond.
HCD Fragmentation Pathway for DAPT
Caption: HCD fragmentation pathway for DAPT.
Electron Transfer Dissociation (ETD): A Non-Ergodic Fragmentation Technique
Electron Transfer Dissociation (ETD) is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion, leading to backbone cleavage while preserving labile post-translational modifications.[7] This technique is particularly valuable in proteomics for the analysis of peptides and proteins.
Applicability of ETD for DAPT Analysis
For small molecules like DAPT, which typically carry a single charge in electrospray ionization, ETD is generally not an effective fragmentation technique. The mechanism of ETD relies on the presence of multiple positive charges on the precursor ion to facilitate electron transfer and subsequent fragmentation. A singly charged ion like [M+H]⁺ of DAPT is unlikely to undergo efficient electron transfer.
Therefore, while a direct comparison of ETD performance is not feasible due to the unsuitability of the technique for this analyte, it is an important consideration for researchers. Attempting to analyze DAPT using ETD would likely result in poor to no fragmentation, yielding a spectrum dominated by the precursor ion. This highlights the importance of selecting a fragmentation technique that is appropriate for the analyte's physicochemical properties.
Comparative Summary and Recommendations
| Feature | Collision-Induced Dissociation (CID) | Higher-energy C-trap Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Fragmentation Principle | Collisional activation of ions in an ion trap or collision cell. | Beam-type collisional activation in a dedicated cell. | Electron transfer to multiply charged precursor ions. |
| Applicability to DAPT | High | High | Low to None |
| Expected Precursor Ion | M⁺• (in EI-like conditions) or [M+H]⁺ | [M+H]⁺ | [M+n H]ⁿ⁺ (n>1, unlikely for DAPT) |
| Key Fragments of DAPT | Loss of •CH₃, •SCN | Loss of CH₃, SCN | Not applicable |
| Instrumentation | Triple quadrupoles, ion traps, Q-TOFs | Orbitrap-based instruments | Ion traps, Orbitraps, FT-ICR MS |
| Primary Application | General small molecule and peptide analysis. | High-resolution analysis of small molecules and peptides. | Analysis of multiply charged peptides and proteins, especially with labile modifications. |
Recommendation for Researchers:
-
For routine identification and quantification of DAPT, both CID and HCD are suitable techniques.
-
HCD is recommended when high mass accuracy and resolution of fragment ions are required for confident structural confirmation and to differentiate from isobaric interferences.
-
ETD is not a recommended technique for the analysis of DAPT or other similar small, singly charged molecules.
Experimental Protocols
Sample Preparation
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the appropriate mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for HCD Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
MS System: An Orbitrap-based mass spectrometer (e.g., Q Exactive series).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Settings: Scan range m/z 100-500.
-
MS2 Settings (HCD):
-
Select the precursor ion for DAPT ([M+H]⁺ ≈ m/z 179.06).
-
Set collision energy (NCE) to a range of values (e.g., 15, 30, 45) to optimize fragmentation.
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Direct Infusion for CID Analysis
-
Infusion Pump: Syringe pump for direct sample introduction.
-
Flow Rate: 5-10 µL/min.
-
MS System: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS1 Settings: Scan for the precursor ion of DAPT.
-
MS2 Settings (CID):
-
Isolate the precursor ion ([M+H]⁺ ≈ m/z 179).
-
Apply a range of collision energies to induce fragmentation.
-
Scan for product ions in the third quadrupole or within the ion trap.
-
Conclusion
The choice of fragmentation technique is a critical parameter in mass spectrometry that directly impacts the analytical outcome. For this compound, both CID and HCD are effective methods for generating structurally informative fragment ions, with HCD offering the advantage of high mass accuracy. In contrast, ETD is not a suitable technique for this class of small, singly charged molecules. By understanding the fragmentation behavior of DAPT under different conditions, researchers can develop more specific and reliable mass spectrometric methods for its analysis.
References
- 1. spectrabase.com [spectrabase.com]
- 2. echemi.com [echemi.com]
- 3. search.lib.uconn.edu [search.lib.uconn.edu]
- 4. researchgate.net [researchgate.net]
- 5. p-Dimethylaminophenyl thiocyanate | C9H10N2S | CID 23540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. N,N-Dimethylaniline(121-69-7) MS [m.chemicalbook.com]
Safety Operating Guide
Navigating the Safe Disposal of 4-(Dimethylamino)phenyl Thiocyanate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. This guide provides a detailed, step-by-step framework for the proper disposal of 4-(Dimethylamino)phenyl thiocyanate (CAS No. 7152-80-9), ensuring the safety of laboratory personnel and the protection of our environment. This is not merely a procedural checklist but a comprehensive resource grounded in established safety protocols and regulatory standards, designed to empower you with the knowledge to manage this chemical waste with confidence and precision.
Understanding the Hazard Profile: Why Proper Disposal is Critical
This compound is a white crystalline solid utilized in various organic synthesis applications.[1] However, its utility is accompanied by a significant hazard profile that necessitates stringent disposal protocols. It is classified as poisonous by ingestion, intraperitoneal, subcutaneous, and intravenous routes, and moderately toxic by skin contact.[1] A crucial consideration is its behavior upon decomposition; when heated, it emits highly toxic fumes of nitrogen oxides (NOx), cyanide (CN-), and sulfur oxides (SOx).[1]
Understanding these properties is the foundation of a robust disposal plan. Improper disposal, such as discarding it down the drain or in general waste, can lead to the contamination of water systems and pose a severe threat to aquatic life and human health. Furthermore, the potential for the release of toxic gases upon thermal decomposition underscores the importance of avoiding incineration unless conducted in a specialized, high-temperature facility equipped with appropriate scrubbers.
The Regulatory Landscape: Adherence to EPA and OSHA Standards
The disposal of hazardous chemicals in a laboratory setting is governed by a framework of federal and state regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
OSHA's Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450) mandates the development and implementation of a written Chemical Hygiene Plan (CHP).[2][3][4][5] This plan must include specific procedures for the safe handling, storage, and disposal of hazardous chemicals.[5] Therefore, the disposal procedures for this compound must be explicitly outlined in your laboratory's CHP.
The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the "cradle-to-grave" management system for hazardous waste.[6] This means that the generator of the waste is responsible for its safe management from the point of generation to its final disposal.[6] It is imperative to correctly identify this compound as a hazardous waste and manage it according to the standards applicable to generators of hazardous waste (40 CFR Part 262).[7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step is completed in a manner that prioritizes safety and regulatory compliance.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, it is crucial to be equipped with the appropriate PPE. The specific requirements for handling this compound should be detailed in your laboratory's safety protocols and the chemical's Safety Data Sheet (SDS).
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as the compound is moderately toxic upon absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from accidental splashes of the solid or solutions containing it. |
| Lab Coat | A standard, long-sleeved lab coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols, especially in poorly ventilated areas. Consult your institution's Chemical Hygiene Officer for specific recommendations. | To prevent inhalation of the compound, which can be harmful. |
Waste Segregation and Containerization: Preventing Hazardous Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions. This compound should never be mixed with other waste streams unless their compatibility has been explicitly verified.
-
Designated Waste Container: Use a clearly labeled, dedicated hazardous waste container for this compound. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The date of accumulation should also be clearly marked.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases. A comprehensive chemical compatibility chart should be consulted to prevent accidental mixing with incompatible substances.[8]
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, or contaminated labware, must also be disposed of as hazardous waste.
-
Solid Waste: Contaminated solids should be placed in the designated hazardous waste container for this compound.
-
Sharps: Contaminated needles, syringes, or other sharps must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Empty Containers: An "empty" container that held this compound must be managed as hazardous waste unless it has been triple-rinsed. The rinsate from this process must be collected and disposed of as hazardous waste.
Arranging for Professional Disposal
The final and most critical step is to ensure that the collected hazardous waste is transported and disposed of by a licensed and reputable hazardous waste disposal company.
-
Contact Your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary point of contact for arranging hazardous waste pickup. They will have established procedures and contracts with certified waste disposal vendors.
-
Manifesting: For off-site transport, a hazardous waste manifest will be required. This document tracks the waste from your laboratory to its final disposal facility, ensuring a complete chain of custody as mandated by the EPA.[9]
Emergency Procedures: Preparedness is Key
In the event of a spill or accidental exposure, immediate and appropriate action is crucial. Your laboratory's Chemical Hygiene Plan must include detailed emergency procedures.
-
Spill Response:
-
Small Spills: For small spills of the solid, carefully sweep it up, avoiding the generation of dust, and place it in the designated hazardous waste container. The area should then be decontaminated with an appropriate solvent (e.g., ethanol, acetone), and the cleaning materials also disposed of as hazardous waste.
-
Large Spills: For larger spills, evacuate the area and contact your institution's emergency response team or EHS office immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.
-
Ingestion or Inhalation: Move the affected person to fresh air.
-
In all cases of personal exposure, seek immediate medical attention and provide the attending physician with the Safety Data Sheet for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these detailed procedures, you are not only ensuring your personal safety and that of your colleagues but also upholding the principles of responsible scientific practice. The proper management of chemical waste is a non-negotiable aspect of our work, reflecting our commitment to a safe and sustainable research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
